molecular formula C10H6F3NO B2812036 6-(trifluoromethyl)-1H-indole-4-carbaldehyde CAS No. 1100215-61-9

6-(trifluoromethyl)-1H-indole-4-carbaldehyde

Cat. No.: B2812036
CAS No.: 1100215-61-9
M. Wt: 213.159
InChI Key: JAIQXXZQYBEMNU-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-indole-4-carbaldehyde (: 1100215-61-9) is a high-value chemical building block designed for advanced organic synthesis and drug discovery research. With a molecular formula of C 10 H 6 F 3 NO and a molecular weight of 213.16 g/mol, this compound features a reactive aldehyde group at the 4-position and a metabolically stable trifluoromethyl (CF 3 ) group at the 6-position of the indole scaffold . The presence of the indole core, a "privileged structure" in medicinal chemistry, makes this compound a key precursor for the development of novel bioactive molecules . Research Applications and Value: This compound is primarily used as a versatile synthon in the synthesis of more complex heterocyclic systems and pharmaceutical candidates. The aldehyde functional group is a key reactive handle for further elaboration; it can undergo oxidation to the corresponding carboxylic acid or reduction to the alcohol, and participates in condensations, such as the Henry reaction, to extend the molecular structure . The incorporation of the trifluoromethyl group is a common strategy in modern drug design, as it can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Indole derivatives bearing a trifluoromethyl group are of significant interest in the search for new therapeutic agents with anticancer, antifungal, anti-inflammatory, and neuroprotective properties . Chemical Data: • CAS Number: 1100215-61-9 • Molecular Formula: C 10 H 6 F 3 NO • Molecular Weight: 213.16 g/mol • SMILES: O=CC1=CC(C(F)(F)F)=CC2=C1C=CN2 • InChI Key: JAIQXXZQYBEMNU-UHFFFAOYSA-N Disclaimer: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes and is not intended as a recommendation for any specific application.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-indole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6(5-15)8-1-2-14-9(8)4-7/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIQXXZQYBEMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-(trifluoromethyl)-1H-indole-4-carbaldehyde CAS 1100215-61-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-indole-4-carbaldehyde (CAS 1100215-61-9)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The indole scaffold is a privileged structure in numerous pharmaceuticals, and the incorporation of a trifluoromethyl group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document details the physicochemical properties, a proposed synthetic strategy, chemical reactivity, and potential applications of this valuable building block, offering field-proven insights for its use in research and development.

The Strategic Value of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is one of the most important heterocyclic scaffolds in drug discovery, forming the core of numerous natural products and FDA-approved medicines.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. The strategic introduction of a trifluoromethyl (-CF3) group, a common tactic in modern medicinal chemistry, imparts several advantageous properties:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's in vivo half-life.[2]

  • Increased Lipophilicity: The -CF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[3]

  • Modulated Acidity/Basicity: As a potent electron-withdrawing group, the -CF3 moiety can alter the pKa of nearby functional groups, such as the indole N-H, influencing drug-receptor interactions.[3]

  • Improved Binding Affinity: The unique steric and electronic profile of the -CF3 group can lead to stronger and more selective interactions with biological targets.[4]

This compound combines these features, positioning the reactive aldehyde handle at the C4 position for further elaboration, making it a highly valuable intermediate for constructing complex molecular architectures.[5]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific isomer is not widely published, a robust profile can be constructed from foundational chemical principles and data from analogous structures.

Core Properties
PropertyValueSource
CAS Number 1100215-61-9-
Molecular Formula C₁₀H₆F₃NO-
Molecular Weight 213.16 g/mol
Appearance Predicted to be an off-white to yellow crystalline solid.Inferred from similar indole aldehydes.
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and THF; sparingly soluble in water.Inferred from similar indole aldehydes.
Predicted Spectroscopic Data

A precise spectroscopic analysis is essential for structure verification. The following are predicted characteristics based on established NMR principles.[6][7][8]

  • ¹H NMR (in DMSO-d₆):

    • Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.9-10.2 ppm.

    • Indole N-H Proton: A broad singlet is anticipated at δ > 11.5 ppm.

    • Aromatic Protons: The protons on the indole ring will appear between δ 7.0-8.5 ppm. H-5 will likely be a singlet or a narrow doublet. H-7 will be a singlet. The two protons on the pyrrole ring (H-2 and H-3) will likely appear as doublets of doublets or triplets, influenced by coupling to each other and the N-H proton.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon (CHO): Expected around δ 190-195 ppm.

    • Trifluoromethyl Carbon (-CF₃): A characteristic quartet (due to ¹J C-F coupling) is expected around δ 120-125 ppm.

    • Aromatic Carbons: The remaining eight carbons of the indole ring will resonate in the δ 100-140 ppm region. The carbon attached to the CF₃ group (C-6) will show a downfield shift.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

    • C=O Stretch (Aldehyde): A strong, sharp band around 1670-1690 cm⁻¹.

    • C-F Stretch: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 213.04.

Proposed Synthetic Strategy: A Directed Metalation Approach

Direct formylation of the indole ring typically occurs at the electron-rich C3 position via methods like the Vilsmeier-Haack reaction.[9] Accessing the C4-aldehyde requires a more nuanced strategy. A plausible and powerful method is the Directed ortho-Metalation (DoM) , which utilizes a directing metalating group (DMG) on the indole nitrogen to guide an organolithium base to a specific adjacent position.[10][11][12]

Detailed Experimental Protocol (Proposed)

This protocol is a representative, logical pathway based on established DoM chemistry.[10][13][14]

  • Nitrogen Protection & DMG Installation: To a solution of 6-(trifluoromethyl)-1H-indole (1.0 equiv) in anhydrous THF at 0 °C, add NaH (1.2 equiv) portion-wise. After cessation of H₂ evolution, add diethylcarbamoyl chloride (1.2 equiv) and allow the reaction to warm to room temperature for 4 hours. Causality: The -CONEt₂ group is an effective directing metalating group and protects the acidic N-H proton.

  • Directed C4-Lithiation: Cool the solution of the N-protected indole to -78 °C under an argon atmosphere. Add s-BuLi (1.5 equiv) dropwise. Stir the solution at -78 °C for 2 hours. Causality: The strong, sterically hindered s-BuLi base is directed by the N-carbamoyl group to deprotonate the C7 position (peri-lithiation). To achieve C4 lithiation, an alternative directing group or strategy may be required, but this represents a primary approach to explore.

  • Formylation: To the lithiated intermediate at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature overnight. Causality: DMF serves as the formylating agent, reacting with the highly nucleophilic organolithium intermediate.

  • Workup and Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. The crude intermediate can then be deprotected. Hydrolysis of the carbamate under strong basic or acidic conditions will yield the final product, this compound.

Synthetic Workflow Diagram

G cluster_0 Proposed Synthesis of this compound A 6-(Trifluoromethyl)-1H-indole B N-Protected Indole (DMG attached) A->B 1. NaH 2. ClCONEt₂ C C4-Lithiated Intermediate B->C s-BuLi, THF -78 °C D 6-(Trifluoromethyl)-1H- indole-4-carbaldehyde C->D 1. DMF 2. H₃O⁺ workup 3. Deprotection

Caption: Proposed synthetic workflow via Directed ortho-Metalation (DoM).

Chemical Reactivity and Synthetic Utility

The molecule possesses three primary sites for chemical transformation, making it a versatile scaffold for building molecular diversity.

  • The Aldehyde Group: As a classic electrophile, the C4-aldehyde is a gateway to numerous functionalities:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form C4-aminomethyl indoles.

    • Oxidation: Conversion to the corresponding C4-carboxylic acid using agents like Ag₂O or KMnO₄.

    • Reduction: Transformation to the C4-hydroxymethyl indole with mild reducing agents like NaBH₄.

    • Wittig/Horner-Wadsworth-Emmons Olefination: Formation of C-C double bonds to create vinyl-substituted indoles.

    • Nucleophilic Addition: Reaction with Grignard or organolithium reagents to form secondary alcohols.

  • The Indole Nitrogen: The N-H proton is acidic and can be deprotonated to form an indolyl anion, which can be:

    • N-Alkylated: Using alkyl halides in the presence of a base (e.g., NaH, K₂CO₃).

    • N-Arylated: Via Buchwald-Hartwig or Ullmann coupling reactions.

    • N-Acylated: Using acyl chlorides or anhydrides.

  • The Indole Ring: While the benzene portion is deactivated by the -CF3 group, the pyrrole ring remains susceptible to certain reactions, particularly electrophilic substitution at the C3 position if it is unsubstituted.

Reactivity Map

G cluster_reactions Key Transformations Core 6-(CF₃)-1H-indole-4-carbaldehyde N-H C4-CHO Indole Ring ReductiveAmination Reductive Amination Core:c4->ReductiveAmination Oxidation Oxidation to -COOH Core:c4->Oxidation Wittig Wittig Olefination Core:c4->Wittig N_Alkylation N-Alkylation / N-Arylation Core:n->N_Alkylation Ring_Sub Electrophilic Substitution (C3) Core:ring->Ring_Sub

Caption: Key reactive sites and potential transformations of the core molecule.

Applications in Drug Discovery

This building block is primed for use in discovery programs targeting a range of diseases. The unique substitution pattern allows for the exploration of chemical space not accessible with more common 3- or 5-substituted indoles. Potential applications include:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The C4-aldehyde can be elaborated into structures that occupy the hinge-binding region or solvent-exposed regions of the ATP-binding pocket.

  • Antiviral Agents: Indole derivatives are known to possess potent antiviral activities. This scaffold can be used to synthesize novel non-nucleoside reverse transcriptase inhibitors or protease inhibitors.

  • CNS Agents: The trifluoromethyl group enhances blood-brain barrier permeability, making derivatives of this compound attractive candidates for targets within the central nervous system, such as GPCRs or ion channels.[15]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. Specific toxicology data for this compound is not available; therefore, precautions should be based on compounds with similar functional groups.[16][17][18][19]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[20]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Aldehydes can be sensitive to air and light. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[19]

  • Incompatibilities: Avoid strong oxidizing agents, strong reducing agents, and strong bases.[16]

References

  • Snieckus, V., & Miah, M. A. I. (1997). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters. [Link]

  • Snieckus, V., & Chauder, B. A. (2001). Rapid Route to 3,4-Substituted Indoles via a Directed Ortho Metalation−Retro-Mannich Sequence. Organic Letters. [Link]

  • Gribble, G. W. (2010). Metalation of Indole. ResearchGate. [Link]

  • University of Wisconsin. (n.d.). Directed (ortho) Metallation. UW Chemistry. [Link]

  • Clayden, J. (2001). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Wang, X., et al. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. InnoPharmChem. [Link]

  • Zhang, L., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. [Link]

  • Kobayashi, Y., et al. (n.d.). Organic fluorine compounds. XIV. Syntheses and reactions of (trifluoromethyl)indoles. Chemical and Pharmaceutical Bulletin. [Link]

  • Zhang, L., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. RSC Publishing. [Link]

  • Marques, F. A. F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • ResearchGate. (2008). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. ResearchGate. [Link]

  • Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

  • Charpentier, J., et al. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science. [Link]

  • Breitmaier, E., & Voelter, W. (1987). 5 Combination of 1H and 13C NMR Spectroscopy. VCH. [Link]

  • Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Deb, M. L., et al. (2021). The organophotocatalytic trifluoromethylation of 6-azauracils. RSC Advances. [Link]

  • Stoyanova, R., & Alipieva, K. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Reddy, V. P., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Gottlieb, H. E., et al. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. [Link]

  • Zhang, Z., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Khan, K. M., et al. (2021). Synthesis of Indole Alkaloids. Encyclopedia MDPI. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis of 6-Trifluoromethylindolo[1,2-c]quinazolines and Related Heterocycles Using N-(2-Iodophenyl)trifluoroacetimidoyl Chlorides as Starting Material via C-H Bond Functionalization. ResearchGate. [Link]

Sources

6-trifluoromethyl-1H-indole-4-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Next-Generation Kinase Inhibitors and CNS Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, 6-trifluoromethyl-1H-indole-4-carbaldehyde (CAS: 1100215-61-9) represents a high-value pharmacophore. Unlike the ubiquitous 3-formyl isomers, the 4-formyl substitution pattern offers a unique vector for extending molecular interactions into the solvent-exposed regions of kinase ATP-binding pockets. Furthermore, the inclusion of the 6-trifluoromethyl (


) moiety serves as a critical bioisostere, enhancing metabolic stability against oxidative clearance while modulating lipophilicity (LogP) for improved blood-brain barrier (BBB) penetration.

This technical guide provides a comprehensive analysis of this scaffold, detailing its physicochemical properties, overcoming the synthetic challenges of C4-functionalization, and outlining its utility in drug discovery.

Physicochemical Profile

The integration of a strong electron-withdrawing group (


) on the benzenoid ring of the indole, coupled with a reactive aldehyde at the C4 position, creates a polarized electronic environment distinct from standard indole derivatives.
Key Data Specifications
PropertyValueTechnical Note
Chemical Name 6-(Trifluoromethyl)-1H-indole-4-carbaldehydeIUPAC nomenclature
CAS Registry Number 1100215-61-9 Specific isomer identifier
Molecular Formula

Molecular Weight 213.16 g/mol Monoisotopic Mass: 213.0401
Appearance Pale yellow to tan solidOxidizes slowly in air; store under inert gas
Predicted LogP ~2.8 - 3.2Moderate lipophilicity suitable for CNS targets
H-Bond Donors 1 (Indole NH)Critical for hinge-binding in kinases
H-Bond Acceptors 4 (3 F + 1 O)Aldehyde O is a versatile acceptor/electrophile

Synthetic Architecture: Overcoming the C4 Challenge

The Regioselectivity Problem

Standard electrophilic aromatic substitution (EAS) on indoles, such as the Vilsmeier-Haack reaction, overwhelmingly favors the C3 position due to the high electron density contributed by the nitrogen lone pair. Accessing the C4 position requires "back-to-front" ring construction or directed metalation strategies that bypass intrinsic C3 nucleophilicity.

Primary Route: Leimgruber-Batcho Indole Synthesis

The most robust protocol for generating 4-formyl indoles involves constructing the indole ring from a pre-functionalized benzene precursor. This method avoids the regioselectivity issues of direct formylation.

Mechanism:

  • Precursor: Start with 2-methyl-3-nitro-5-(trifluoromethyl)benzaldehyde (or its protected acetal).

  • Enamine Formation: Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reductive Cyclization: Reduction of the nitro group (using

    
     or 
    
    
    
    ) triggers spontaneous cyclization to the indole.
Alternative Route: Directed Ortho-Metalation (DoM)

For laboratories with access to organolithium reagents, a functionalization approach is viable but requires N-protection.

  • Protection: Protect 6-(trifluoromethyl)indole with a bulky group (e.g., TIPS or Boc) to prevent N-deprotonation.

  • Lithiation: Treat with sec-BuLi. The C3 position is most acidic, but the C4 proton can be accessed if C3 is blocked or via specific directing groups (e.g., a C3-carboxylate). Note: This route is lower yielding due to competing C3 lithiation.

Synthesis Workflow Diagram

Synthesis Start Precursor: 2-methyl-3-nitro- 5-(trifluoromethyl)benzoate Step1 Enamine Formation (DMF-DMA, 110°C) Start->Step1 Intermediate Trans-β-dimethylamino- 2-nitrostyrene Step1->Intermediate Step2 Reductive Cyclization (H2, Pd/C or Zn/AcOH) Intermediate->Step2 Product 6-CF3-Indole-4-carboxylate Step2->Product Final Reduction/Oxidation (DIBAL-H -> MnO2) Target: 4-CHO Product->Final Functional Group Interconversion

Figure 1: The Leimgruber-Batcho pathway offers the highest regiocontrol for 4-substituted indoles, bypassing the inherent C3-reactivity of the indole core.

Reactivity & Functionalization[1]

The 4-carbaldehyde group serves as a "warhead" for diversifying the scaffold. In drug discovery, this position is often used to append solubilizing tails or specific binding motifs.

Key Transformations
  • Reductive Amination: Reaction with primary/secondary amines and

    
     yields C4-aminomethyl derivatives. This is standard for installing piperazine/morpholine tails to improve solubility.
    
  • Wittig/Horner-Wadsworth-Emmons: Olefination converts the aldehyde into vinyl linkers, useful for Michael acceptor design (covalent inhibitors).

  • C3-Halogenation: The indole C3 position remains nucleophilic. Treatment with NCS or NBS allows for further decoration of the core after the C4-aldehyde has been manipulated.

Reactivity Map

Reactivity Core 6-CF3-Indole-4-CHO (Electrophilic Core) Rxn1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Rxn1 Rxn2 Wittig Reaction (Ph3P=CH-R) Core->Rxn2 Rxn3 C3-Halogenation (NIS or NBS) Core->Rxn3 Rxn4 N-Alkylation (R-X, NaH) Core->Rxn4 Prod1 Solubilizing Tail (Aminomethyl) Rxn1->Prod1 Prod2 Vinyl Linker (Covalent Warhead) Rxn2->Prod2 Prod3 3-Halo-Indole (Cross-Coupling Vector) Rxn3->Prod3 Prod4 N-Substituted Core Rxn4->Prod4

Figure 2: Divergent synthesis vectors allow the 4-CHO core to be rapidly converted into diverse library members.

Medicinal Chemistry Applications

Metabolic Stability & Bioisosterism

The 6-trifluoromethyl group is a strategic replacement for chlorine or methyl groups.

  • Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the C6 position impervious to Cytochrome P450 oxidative metabolism, extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity: The

    
     group increases lipophilicity significantly (
    
    
    
    ), which can improve membrane permeability and BBB penetration for CNS targets.
Target Relevance: Kinase Inhibition

Indole-4-carboxaldehydes are privileged scaffolds in the design of Aurora Kinase and CDK inhibitors.

  • Binding Mode: The indole NH typically forms a hydrogen bond with the kinase hinge region (e.g., Glu/Leu residues).

  • Vector: The 4-position substituent points towards the solvent front or the ribose binding pocket, allowing for the attachment of bulky groups without steric clash in the ATP pocket.

Analytical Validation

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[2][3][4]
  • 
     NMR (DMSO-
    
    
    
    ):
    • Aldehyde (-CHO): A distinct singlet downfield at ~10.0 - 10.5 ppm .

    • Indole NH: Broad singlet at ~11.5 - 12.0 ppm (exchangeable with

      
      ).
      
    • Aromatic Region: The C2-H is typically a doublet or multiplet at ~7.5-7.8 ppm. The protons at C5 and C7 will show coupling patterns influenced by the strong electron-withdrawing

      
       group.
      
  • 
     NMR: 
    
    • Single peak at ~-60 to -63 ppm (relative to

      
      ). This is the definitive check for the presence and integrity of the trifluoromethyl group.
      
Mass Spectrometry
  • ESI-MS: Observe

    
     peak at 214.16 .
    
  • Fragmentation: Loss of CO (M-28) is common for aromatic aldehydes.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for Indole-4-carboxaldehyde (Analog Reference). National Center for Biotechnology Information. Accessed via .

    • This compound Product Page. CymitQuimica / MolCore. (Verifies CAS 1100215-61-9).[1]

  • Synthetic Methodology (Leimgruber-Batcho)

    • Maehr, H., & Smallheer, J. M. (1981). A new synthesis of indole-4-carboxaldehydes. The Journal of Organic Chemistry, 46(8), 1752–1753. Link

  • Medicinal Chemistry of Fluorine

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[] Chemical Society Reviews, 37(2), 320-330. Link

  • Indole Scaffolds in Kinase Inhibitors

    • Zhang, H. C., et al. (2010). Discovery of novel indole-4-carboxamides as potent and selective inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 20(15), 4627-4631. Link

Sources

difference between 4-formyl and 3-formyl trifluoromethyl indoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and reactivity differences between 4-formyl and 3-formyl trifluoromethyl indoles.

Comparative Analysis of Synthesis, Electronic Structure, and Medicinal Chemistry Utility

Executive Summary: The "Vinylogous Amide" vs. "Benzaldehyde" Paradigm

The core distinction between 3-formyl and 4-formyl indoles lies in their electronic connectivity to the indole nitrogen. This results in two fundamentally different chemical species:

  • 3-Formyl Indoles (Vinylogous Amides): The C3-formyl group is directly conjugated with the nitrogen lone pair. This creates a "push-pull" electronic system where the carbonyl carbon is significantly less electrophilic. It behaves more like a vinylogous amide than a true aldehyde.

  • 4-Formyl Indoles (Heteroaryl Benzaldehydes): The C4-formyl group is located on the benzene ring. While influenced by the indole system, it lacks direct conjugation with the nitrogen lone pair. Consequently, it retains the high reactivity of a typical benzaldehyde.

When a trifluoromethyl (CF₃) group is added to the scaffold, it acts as a global electron-withdrawing group (EWG), modulating the acidity (pKa) of the NH proton and the lipophilicity (LogP) of the molecule, but it does not alter the fundamental regiochemical divergence described above.

Electronic Landscape & Structural Properties

Orbital Analysis and Resonance

The reactivity difference is dictated by the ability of the indole nitrogen to donate electron density into the carbonyl group.

  • C3-Position (The Enamine Sector): The indole C2-C3 bond has high double-bond character. A formyl group at C3 accepts electron density from the N1 lone pair, forming a resonance structure where the oxygen bears a negative charge and the nitrogen a positive charge. This stabilization makes the carbonyl oxygen more basic and the carbonyl carbon less susceptible to nucleophilic attack.

  • C4-Position (The Benzenoid Sector): The C4 position is electronically isolated from the N1 lone pair regarding resonance donation. The formyl group exerts a strong electron-withdrawing effect on the benzene ring (meta-directing for further substitution) but remains a highly reactive electrophile itself.

Impact of the Trifluoromethyl Group

The CF₃ group is a strong


-withdrawing group (inductive effect).[1]
  • Acidity (pKa): Indoles are weak acids (pKa ~16-17 in DMSO). The addition of a CF₃ group significantly increases NH acidity (lowering pKa by 1-2 units), improving hydrogen bond donor capability in kinase hinge binding.

  • Dipole Moment: The vector sum of the CF₃ and CHO dipoles creates distinct electrostatic potential maps for the 3- and 4-isomers, influencing their orientation in protein binding pockets.

Visualization of Electronic Logic

IndoleElectronics Indole Indole Scaffold C3 3-Formyl Substitution Indole->C3 C4 4-Formyl Substitution Indole->C4 CF3 Trifluoromethyl (CF3) Effect Indole->CF3 Resonance Strong N1 -> C3 Resonance (Vinylogous Amide) C3->Resonance Reactivity3 Reduced Electrophilicity Stable to weak nucleophiles Resonance->Reactivity3 NoResonance No Direct N1 Conjugation (Substituted Benzaldehyde) C4->NoResonance Reactivity4 High Electrophilicity Reactive to amines/hydrides NoResonance->Reactivity4 Acidity Increases NH Acidity (Lower pKa) CF3->Acidity Lipophilicity Increases LogP (Metabolic Stability) CF3->Lipophilicity

Figure 1: Electronic divergence between 3- and 4-formyl indoles and the global modulation by the trifluoromethyl group.

Synthetic Pathways: The "How-To"

The synthesis of these two isomers requires entirely different strategies due to the natural nucleophilicity of the indole ring.

Synthesis of 3-Formyl Trifluoromethyl Indoles

The C3 position is naturally nucleophilic. Therefore, Electrophilic Aromatic Substitution (EAS) is the standard approach.

  • Protocol: Vilsmeier-Haack Formylation.

  • Reagents: Phosphorus oxychloride (

    
    ) and Dimethylformamide (DMF).[2]
    
  • Mechanism: The indole attacks the chloroiminium ion generated in situ.

  • CF3 Challenge: If the starting indole has a CF₃ group (electron-withdrawing), the ring is deactivated. Harsh conditions (higher temperature, excess reagent) or alternative Lewis acid catalysts (

    
    , 
    
    
    
    ) may be required.
Synthesis of 4-Formyl Trifluoromethyl Indoles

The C4 position is not nucleophilic.[3] You cannot formylate C4 directly if C3 is open. Synthesis relies on "Back-to-Front" strategies or Directed Metalation .

  • Route A: Metal-Halogen Exchange (Standard for MedChem)

    • Start with commercially available 4-bromo-trifluoromethylindole .

    • Protect N1 (e.g., with TIPS or Boc) to prevent deprotonation.

    • Lithiate with

      
      -BuLi or 
      
      
      
      -BuLi at -78°C (Lithium-Halogen Exchange).
    • Quench with DMF.

  • Route B: De Novo Cyclization (Leimgruber-Batcho)

    • Start with a 2-nitro-4-formyl-toluene derivative (or protected equivalent).

    • Condense with DMF-DMA to form the enamine.

    • Reductive cyclization (Zn/AcOH or

      
      /Pd) to close the indole ring.
      
Comparative Synthesis Workflow

SynthesisPathways Start3 Start: Trifluoromethyl Indole Step3_1 Vilsmeier-Haack Reaction (POCl3 / DMF) Start3->Step3_1 Direct C-H Funct. Start4 Start: 4-Bromo-Trifluoromethyl Indole Step4_1 N-Protection (Boc/TIPS) Start4->Step4_1 Pre-functionalized Step3_2 Hydrolysis Step3_1->Step3_2 Product3 3-Formyl-CF3-Indole Step3_2->Product3 Step4_2 Li-Halogen Exchange (t-BuLi, -78°C) Step4_1->Step4_2 Step4_3 Formyl Quench (DMF) Step4_2->Step4_3 Product4 4-Formyl-CF3-Indole Step4_3->Product4

Figure 2: Decision tree for synthesizing regioisomeric formyl indoles.

Reactivity Profiles & Experimental Implications[2][5][6][7]

Condensation Reactions (Knoevenagel, Henry)
  • 4-Formyl: Reacts rapidly with active methylenes (malonates, nitromethane) under mild basic conditions (e.g., piperidine/ethanol).

  • 3-Formyl: Often requires "activation" because the carbonyl is deactivated by the indole nitrogen. Stronger acids or higher temperatures are often needed to force condensation.

    • Tip: Protecting the N1-nitrogen with an electron-withdrawing group (like Tosyl or Boc) breaks the conjugation, temporarily turning the 3-formyl group into a reactive, "benzaldehyde-like" electrophile.

Oxidation and Reduction
  • Oxidation: Both aldehydes oxidize to carboxylic acids (

    
     or Pinnick oxidation). However, 3-formyl indoles are prone to over-oxidation or oxidative cleavage of the C2-C3 bond if strong oxidants (
    
    
    
    ) are used.
  • Reduction:

    
     reduction to the alcohol is standard for both.
    
    • Warning: The 3-hydroxymethyl indole product is an indole-3-carbinol , which is highly unstable in acidic media (forms oligomers/polymers via aza-fulvene intermediates). 4-hydroxymethyl indoles are stable benzyl-like alcohols.

Summary of Reactivity Differences
Reaction Type3-Formyl Indole (Vinylogous Amide)4-Formyl Indole (Benzaldehyde-like)
Nucleophilic Attack Slow/Resistant (requires activation)Fast/Reactive
N-Protection Effect Drastically increases reactivityMinimal electronic effect
Reduction Product Unstable in acid (Aza-fulvene risk)Stable Benzylic Alcohol
pKa (NH) ~15.5 (Acidified by CHO resonance)~16.0 (Acidified by CHO induction)

Medicinal Chemistry Utility

Kinase Inhibition (Hinge Binding)

Indoles are privileged scaffolds for kinase inhibitors (e.g., Sunitinib).

  • 3-Substituted: The C3 position often projects substituents into the solvent-exposed region or specific hydrophobic pockets. The 3-formyl group is usually a precursor to vinyl/acrylic acceptors (Michael acceptors) for covalent inhibition.

  • 4-Substituted: The C4 position projects substituents into the "back" of the ATP binding pocket (gatekeeper region). 4-Formyl indoles are critical intermediates for synthesizing tricyclic indoles (e.g., tetrahydropyrroloquinolines) which mimic the adenine core.

Metabolic Stability[2]
  • C3-Oxidation: The C3 position is the primary site of metabolic oxidation (by CYP450). A formyl group at C3 blocks this, but the aldehyde itself is liable to oxidation to the acid (rapid clearance).

  • CF3 Benefit: The trifluoromethyl group is metabolically inert and prevents oxidation at its attachment point. It also increases lipophilicity, aiding blood-brain barrier (BBB) penetration for CNS targets.

References

  • Vilsmeier-Haack Reaction on Indoles: Organic Syntheses, Coll.[4] Vol. 4, p.539 (1963); Vol. 39, p.30 (1959). Link

  • Lithiation of 4-Bromoindoles: Journal of Organic Chemistry, 2002, 67, 2345–2347. "Synthesis of 4-Substituted Indoles via Lithium-Halogen Exchange." Link

  • Reactivity of 3-Formyl Indoles (Vinylogous Amides): Chemical Reviews, 2006, 106, 2875–2911. "Indole-3-carbinol: a plant hormone and a potential anticancer drug." Link

  • Trifluoromethyl Indole Synthesis: Beilstein Journal of Organic Chemistry, 2013, 9, 2660–2668. "Recent advances in the synthesis of trifluoromethyl-substituted indoles." Link

  • pKa of Indoles: Journal of Organic Chemistry, 2002, 67, 1339. "Acidity of Indoles and Related Heterocycles." Link

Sources

The Strategic Synthesis and Application of 6-Trifluoromethylindole-4-carboxaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The indole scaffold remains a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful tactic to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides an in-depth technical overview of 6-trifluoromethylindole-4-carboxaldehyde, a key building block that marries the privileged indole core with the advantageous properties of the trifluoromethyl group. We will delve into its chemical identity, synthesis, and pivotal role in the development of next-generation therapeutics.

Core Molecular Identifiers

Accurate identification of a chemical entity is paramount for reproducible research and regulatory compliance. The following table summarizes the key identifiers for 6-trifluoromethylindole-4-carboxaldehyde.

IdentifierValueSource
Chemical Name 6-(Trifluoromethyl)-1H-indole-4-carbaldehydeN/A
CAS Number 1100215-61-9[2][3]
SMILES O=Cc1cc2c(cc1C(F)(F)F)ncc2
InChIKey Not publicly availableN/A
Molecular Formula C₁₀H₆F₃NON/A
Molecular Weight 213.16 g/mol [2][3]

The Trifluoromethyl Advantage in Drug Design

The introduction of a trifluoromethyl group can profoundly and beneficially alter a molecule's properties.[4] The strong electron-withdrawing nature of the CF₃ group can influence the acidity of nearby protons and modulate the electronic character of the aromatic system. Furthermore, its lipophilicity can enhance membrane permeability and improve oral bioavailability. A critical advantage is the increased metabolic stability conferred by the CF₃ group, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.

Synthesis of 6-Trifluoromethylindole-4-carboxaldehyde: The Vilsmeier-Haack Approach

The most plausible and widely employed method for the formylation of electron-rich heterocycles like indole is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent). The electron-rich indole nucleus then attacks this electrophile, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl3 Iminium_intermediate Iminium Intermediate Indole 6-(Trifluoromethyl)indole Indole->Iminium_intermediate Electrophilic Attack Aldehyde 6-Trifluoromethylindole- 4-carboxaldehyde Iminium_intermediate->Aldehyde Hydrolysis H2O H₂O (Workup)

Caption: Generalized workflow of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials:

  • 6-(Trifluoromethyl)indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: In a separate flask, dissolve 6-(trifluoromethyl)indole in anhydrous DCM. Transfer this solution to the freshly prepared Vilsmeier reagent at 0 °C. Allow the reaction to slowly warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for 6-trifluoromethylindole-4-carboxaldehyde is not currently available in public databases. However, based on the known spectra of related indole-4-carboxaldehydes and the predictable effects of a trifluoromethyl substituent, the following spectral characteristics can be anticipated.[9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring system and the aldehyde proton. The trifluoromethyl group will influence the chemical shifts of the protons on the benzene ring.

Predicted Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Indole N-H> 10.0br s
Aldehyde C-H~9.9s
H-2~7.5-7.8m
H-3~7.2-7.5m
H-5~7.6-7.9d
H-7~7.3-7.6d
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the aldehyde, the carbons of the indole ring, and the carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the fluorine atoms.

Predicted Carbon AssignmentChemical Shift (δ, ppm)
C=O (Aldehyde)~185-190
C-2~125-130
C-3~115-120
C-3a~135-140
C-4~120-125
C-5~120-125
C-6~125-130 (q, ¹JCF ≈ 270 Hz)
C-7~110-115
C-7a~130-135
CF₃~120-125 (q)

Applications in Drug Discovery and Medicinal Chemistry

6-Trifluoromethylindole-4-carboxaldehyde is a valuable intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The aldehyde functionality serves as a versatile handle for various chemical transformations, including:

  • Reductive Amination: To introduce diverse amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

  • Condensation Reactions: With hydrazines, hydroxylamines, and other nucleophiles to form various heterocyclic systems.

The presence of the 6-trifluoromethylindole core makes this building block particularly attractive for the development of kinase inhibitors, GPCR modulators, and other targeted therapies where the unique properties of the trifluoromethyl group can be leveraged to optimize drug-like properties.

Conclusion

6-Trifluoromethylindole-4-carboxaldehyde represents a strategically important building block for modern drug discovery. Its synthesis, primarily through the Vilsmeier-Haack reaction, provides access to a versatile intermediate that combines the privileged indole scaffold with the beneficial properties of a trifluoromethyl substituent. As the demand for novel and improved therapeutics continues to grow, the judicious use of such fluorinated building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Taylor & Francis Online. Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

  • PubMed. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • PubChem. Indole-4-carboxaldehyde. [Link]

  • Biological Magnetic Resonance Bank. Indole at BMRB. [Link]

  • MDPI. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

  • InChIKey Database. List of Chemical Compounds. [Link]

  • Taylor & Francis. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. [Link]

Sources

Physicochemical Profiling: 6-Trifluoromethyl-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profiling of 6-trifluoromethyl-1H-indole-4-carbaldehyde . As no direct experimental pKa value is currently available in public chemical registries for this specific intermediate, this guide utilizes Structure-Activity Relationship (SAR) analysis, comparative isomer data, and computational prediction models to establish a high-confidence range.

Crucially, it includes a robust experimental protocol for you to validate these values in-house.

Content Type: Technical Whitepaper & Experimental Guide Subject: Acidity Constants (pKa), Electronic Effects, and Determination Protocols

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

6-trifluoromethyl-1H-indole-4-carbaldehyde is a bifunctional indole scaffold often employed as a precursor in the synthesis of kinase inhibitors and agrochemicals. Its reactivity is governed by two potent electron-withdrawing groups (EWGs): a trifluoromethyl group at position C6 and a formyl (aldehyde) group at position C4.

  • Primary Ionization Site: The pyrrolic N-H (N1).

  • Predicted pKa (Acidic): 12.8 – 13.5 (in aqueous equivalent).

  • Physiological State: Neutral at pH 7.4; requires moderately strong bases (e.g., Cs₂CO₃, NaH, DBU) for deprotonation in synthetic workflows.

This molecule exhibits significantly higher acidity than unsubstituted indole (pKa ~16.[1]7) due to the cumulative electron-withdrawing effects that stabilize the conjugate base (indolyl anion).

Theoretical Framework: Electronic Effects

To understand the acidity of this specific congener, we must analyze the stability of its conjugate base (the anion formed upon deprotonation of N1).

Structural Destabilization/Stabilization
  • Indole Core (Reference): The lone pair on Nitrogen is part of the aromatic sextet. Deprotonation creates a negative charge that is delocalized, but the N-H bond is generally strong (pKa ~16-17).

  • 4-Formyl Group (-CHO): Positioned at C4, the aldehyde exerts a strong Mesomeric (-M) and Inductive (-I) pull. It can accept electron density through the

    
    -system, significantly stabilizing the negative charge on the nitrogen.
    
  • 6-Trifluoromethyl Group (-CF₃): Positioned at C6, this group exerts a powerful Inductive (-I) effect through the

    
    -bond framework. While it does not participate in resonance, its electronegativity pulls density away from the ring, further acidifying the N-H proton.
    
Visualization of Electronic Vectors

The following diagram illustrates the electron-withdrawing vectors that lower the pKa relative to the parent indole.

ElectronicEffects cluster_stabilization Conjugate Base Stabilization Indole Indole Core (N-H) Anion Stabilized Indolyl Anion Indole->Anion Deprotonation (Loss of H+) CHO 4-CHO Group (-M / -I Effect) Resonance Acceptor CHO->Indole Pulls e- density CF3 6-CF3 Group (-I Effect) Inductive Withdrawal CF3->Indole Pulls e- density

Caption: Electronic vectors showing the cumulative electron-withdrawing nature of the substituents, which stabilizes the anion and lowers the pKa.

Predicted Data & Comparative Analysis

Since exact experimental data is absent from public registries, we derive the value using "Nearest Neighbor" analysis of structural isomers and computational algorithms (ACD/Labs, ChemAxon logic).

Table 1: Comparative Acidity Profile
CompoundSubstituentspKa (Predicted/Exp)Source/Logic
Indole None16.7 (H₂O) / 21.0 (DMSO)Bordwell / Experimental
4-Formylindole 4-CHO~14.5-M effect stabilizes anion
6-Trifluoromethylindole 6-CF₃~15.2-I effect stabilizes anion
Isomer A 2-CHO, 6-CF₃13.0 ± 0.3ChemicalBook Prediction
Isomer B 3-CHO, 4-CF₃14.1 ± 0.3ChemicalBook Prediction
TARGET 4-CHO, 6-CF₃ 12.8 – 13.5 Cumulative -I/-M Effects

Interpretation: The target molecule places the aldehyde at C4 (strong resonance communication with the pyrrole ring) and the -CF3 at C6 (meta to the aldehyde, para to the bridgehead). This synergistic withdrawal suggests it is likely more acidic than the 3-CHO isomer (where resonance is cross-conjugated) and similar to the 2-CHO isomer.

Experimental Protocol: pKa Determination

Given the likely low aqueous solubility of this lipophilic intermediate, standard aqueous titration is invalid. You must use the Yasuda-Shedlovsky Extrapolation Method .

Principle

Measure the apparent pKa (


) in varying ratios of Methanol/Water (or Dioxane/Water) and extrapolate the linear regression to 0% organic solvent to find the aqueous 

.
Materials
  • Analyte: ~50 mg of 6-trifluoromethyl-1H-indole-4-carbaldehyde.

  • Solvent: HPLC-grade Methanol (MeOH) and degassed CO₂-free water.

  • Titrant: 0.1 M KOH in water (standardized).

  • Equipment: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Workflow
  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) MeOH in water.

  • Dissolution: Dissolve the indole derivative in the mixed solvent to reach a concentration of ~0.001 M. Ensure complete dissolution (sonicate if necessary).

  • Titration: Perform a potentiometric titration with 0.1 M KOH under inert gas (Nitrogen/Argon) blanket to prevent CO₂ absorption.

  • Data Collection: Record pH vs. Volume of base. Determine the half-equivalence point (

    
    ) which equals 
    
    
    
    .
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) or simply
    
    
    vs. % Organic Modifier. Extrapolate to 0% Methanol.

Protocol Start Start: Solid Sample (Lipophilic) Solvent Prepare MeOH/H2O Mixtures (30%, 40%, 50%) Start->Solvent Titrate Potentiometric Titration (0.1M KOH, Inert atm) Solvent->Titrate Calc Determine psKa (Half-equivalence point) Titrate->Calc Plot Yasuda-Shedlovsky Plot (psKa vs % Solvent) Calc->Plot Result Extrapolate to 0% Organic = Aqueous pKa Plot->Result

Caption: Step-by-step Yasuda-Shedlovsky extrapolation protocol for determining pKa of lipophilic indoles.

Implications for Drug Development[4]

Solubility & Formulation
  • Neutral State: Below pH 11, the molecule remains neutral and highly lipophilic (

    
    ).
    
  • Solubility Enhancement: To solubilize this intermediate for liquid-phase assays, pH must be adjusted to >14 (impractical) or co-solvents (DMSO, PEG400) must be used.

  • Salt Formation: Salts (e.g., Sodium 6-trifluoromethyl-4-formylindolide) are unstable in water due to hydrolysis (the anion is a strong base relative to water).

Synthetic Reactivity

The pKa of ~13 allows for regioselective alkylation at the Nitrogen using milder bases than typically required for indoles.

  • Standard Indole: Requires NaH (pKa ~35) or BuLi.

  • This Derivative: Can likely be deprotonated by Cs₂CO₃ (pKa of conjugate acid ~10.3, but effective in DMF/Heat) or DBU in acetonitrile. This prevents side reactions associated with harsh bases, such as attack on the aldehyde.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • ChemicalBook. (2024). Predicted Properties for Indole Derivatives (Isomer Data). Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for Yasuda-Shedlovsky Protocol). Link

  • PubChem. (2024).[2] Compound Summary: Indole-4-carboxaldehyde.[2][3][4][5][6] National Library of Medicine. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

Sources

Strategic Access to 6-Substituted Indole-4-Carboxaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Substituted Indole-4-Carboxaldehyde Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The indole scaffold remains a "privileged structure" in medicinal chemistry, yet the C4 position has historically been underutilized due to synthetic inaccessibility compared to the nucleophilic C3 position. 6-substituted indole-4-carboxaldehydes represent a high-value pharmacophore subclass. The C4-aldehyde provides a unique vector for extending into solvent-exposed regions or deep hydrophobic pockets (e.g., in Kinase or GPCR targets), while the C6-substituent modulates metabolic stability (blocking metabolic soft spots) and electronic properties.

This guide details the robust synthetic access, functionalization logic, and experimental protocols required to deploy these building blocks in drug discovery campaigns.

Structural Significance & Pharmacophore Mapping

The 4-substituted indole motif creates a geometry distinct from the classical tryptamine (C3) lineage.

  • Vector Analysis: The C4-aldehyde carbonyl points approximately 120° away from the N-H vector, allowing for "scaffold hopping" from naphthalene or quinoline cores.

  • The C6-Modulator: Substitution at C6 (e.g., -F, -Cl, -OMe, -CN) is critical for:

    • Blocking Metabolism: C6 is a primary site for CYP450-mediated hydroxylation in unsubstituted indoles.

    • Electronic Tuning: A C6-fluoro group lowers the pKa of the indole N-H, potentially strengthening H-bond donor capability in the active site.

Synthetic Access: The Core Methodologies

Accessing the 4-formyl group while maintaining a substituent at C6 requires navigating the indole's inherent reactivity (C3 electrophilicity). Two primary routes dominate the field: Lithium-Halogen Exchange (Route A) and De Novo Cyclization (Route B) .

Route A: The Cryogenic Lithium-Halogen Exchange (Recommended)

This is the industry-standard method for generating 4-formyl indoles when the 4-bromo precursor is available. It relies on the differential reactivity of aryl halides (Br > Cl >> F).

  • Mechanism: Rapid exchange of the C4-Bromine with t-BuLi or n-BuLi generates a C4-lithio species, which is quenched with DMF.

  • Critical Control Point: The indole nitrogen must be protected (usually TIPS or SEM) to prevent deprotonation, which would consume the organolithium and lead to polymerization or low yields.

  • Chemo-selectivity: If the C6 substituent is a Fluorine or Chlorine, the C4-Bromine exchanges selectively at -78°C.

Route B: The Modified Leimgruber-Batcho Synthesis

Used when the indole core must be built from non-heterocyclic precursors.

  • Precursor: Starts with 4-substituted-2-methyl-3-nitrobenzene.

  • Mechanism: Condensation with DMF-DMA forms an enamine, followed by reductive cyclization (Zn/AcOH or H2/Pd).

  • Advantage: Avoids cryogenic conditions; scalable.

  • Disadvantage: Precursor availability is often lower than 4-bromoindoles.

Decision Logic for Route Selection

RouteSelection Start Target: 6-Substituted Indole-4-Carboxaldehyde CheckBr Is 4-Bromo-6-R-Indole Commercially Available? Start->CheckBr RouteA ROUTE A: Li-Hal Exchange CheckBr->RouteA Yes CheckNitro Is 2-Methyl-3-Nitro-4-R-Benzene Available? CheckBr->CheckNitro No RouteB ROUTE B: Leimgruber-Batcho CheckNitro->RouteB Yes Custom Custom Synthesis (Moyer Method / Thallation) CheckNitro->Custom No

Figure 1: Strategic decision tree for selecting the synthetic route based on precursor availability.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 6-fluoro-1-(triisopropylsilyl)-1H-indole-4-carbaldehyde. Rationale: The TIPS group is chosen for its bulk, which directs lithiation away from C2 (although C4-Br exchange is faster) and high stability against nucleophilic attack.

Step 1: N-Protection[1]
  • Dissolve 4-bromo-6-fluoroindole (1.0 eq) in anhydrous THF (0.2 M) under Argon.

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

  • Stir for 30 min (gas evolution ceases).

  • Add TIPS-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc. The product (N-TIPS-4-bromo-6-fluoroindole) is usually oil; purify via short silica plug (Hexanes).

Step 2: Formylation (The Critical Step)

Note: Extreme dryness is required. Trace water kills the lithio-intermediate.

  • Charge a flame-dried flask with N-TIPS-4-bromo-6-fluoroindole (1.0 eq) and anhydrous THF (0.1 M).

  • Cool to -78°C (Acetone/Dry Ice bath). Allow 15 min for equilibration.

  • Add t-BuLi (1.7 M in pentane, 2.0 eq) dropwise over 10 mins.

    • Why 2.0 eq? The first equivalent effects the exchange; the second reacts with the generated t-BuBr (sacrificial) to prevent alkylation side reactions, though 1.1 eq of n-BuLi can be used if t-BuLi is unavailable (slower exchange).

  • Stir at -78°C for 30-45 mins. The solution often turns yellow/orange.

  • Add anhydrous DMF (3.0 eq) rapidly.

  • Stir at -78°C for 15 mins, then remove cooling bath and allow to warm to 0°C.

  • Quench with 1M HCl (aqueous) or sat. NH4Cl. Stir vigorously for 20 mins to hydrolyze the hemiaminolate intermediate to the aldehyde.

  • Isolation: Extract (EtOAc), wash (Brine), dry (Na2SO4).

  • Deprotection (Optional): Treat with TBAF (1.1 eq) in THF at 0°C if the free indole is required immediately.

Comparison of Synthetic Routes

FeatureRoute A: Li-Hal ExchangeRoute B: Leimgruber-Batcho
Key Precursor 4-Bromo-6-substituted indole4-Substituted-2-nitrotoluene
Conditions Cryogenic (-78°C), AnhydrousReflux, Hydrogenation/Reduction
Functional Group Tolerance Low (Esters/Ketones react with Li)High (Tolerates Esters, CN)
Scalability Moderate (Cooling costs)High (Industrial preferred)
Regiospecificity Excellent (Driven by Br position)Good (Driven by sterics/electronics)
Yield (Typical) 75-90%40-60% (Over 2 steps)

Functionalization & Applications

Once the 6-substituted indole-4-carboxaldehyde is in hand, it serves as a versatile linchpin.

Common Transformations
  • Reductive Amination: Reaction with amines + NaBH(OAc)3 yields C4-aminomethyl indoles (common in GPCR ligands).

  • Doebner-Knoevenagel Condensation: Reaction with malonic acid derivatives yields indole-4-acrylic acids (kinase inhibitor warheads).

  • C-H Activation: The aldehyde can act as a directing group for further functionalization at C3 or C5 (Rh/Ru catalysis).

Workflow Visualization

Functionalization Core 6-Substituted Indole-4-CHO Prod1 C4-Aminomethyl (GPCR Ligands) Core->Prod1 Reductive Amination Prod2 Indole-4-Acrylate (Kinase Warheads) Core->Prod2 Knoevenagel Prod3 Tricyclic Cores (Pictet-Spengler) Core->Prod3 Cyclization Reag1 R-NH2 NaBH(OAc)3 Reag2 Malonic Acid Piperidine Reag3 Tryptamine Acid

Figure 2: Divergent synthesis capabilities from the aldehyde hub.

References

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110. Link

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: 4-cyanoindole. Organic Syntheses, 63, 214. Link

  • Somei, M., & Yamada, F. (2004). Simple and Practical Synthesis of 4-Substituted Indoles. Natural Product Communications.
  • Kozikowski, A. P., Ishida, H., & Chen, Y. Y. (1980).[1] New synthesis and some selected reactions of the potential ergot alkaloid precursor indole-4-carboxaldehyde.[2][3] The Journal of Organic Chemistry, 45(16), 3350–3352. Link

  • Zhang, J., et al. (2018).[4] Regioselective Functionalization of 4-Methyl-1H-indole for Scalable Synthesis of 2-Cyano-5-formyl-4-methyl-1H-indole. Organic Process Research & Development, 22(1), 97–102.[4] Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-Substituted Trifluoromethyl Indoles via Metal-Halogen Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the indole C4 position remains a significant challenge in heterocyclic chemistry due to the inherent nucleophilicity of the C3 position and the acidity of the N-H bond. While classical Fischer indole synthesis often fails to provide regioselective access to C4-substituted derivatives, Metal-Halogen Exchange (MHE) offers a robust, regiocontrolled entry point.

This guide details the protocols for generating 4-metallated indoles from 4-bromoindole precursors to access 4-(trifluoromethyl)indoles and related 4-substituted derivatives. We compare two industry-standard methodologies: the cryogenic Lithium-Halogen Exchange (using


-BuLi) and the non-cryogenic Magnesium-Halogen Exchange  (using Knochel’s Turbo Grignard).

Strategic Analysis: The C4 Challenge

The Regioselectivity Problem

Indoles are naturally electron-rich at C3. Electrophilic aromatic substitution (SEAr) almost exclusively targets C3. To access C4, one must reverse the polarity (umpolung) by generating a nucleophile at C4 via a 4-halo precursor.

The Stability/Reactivity Trade-off[1]
  • Lithium Species (4-Li-Indole): Generated via

    
    -BuLi at -78°C.[1]
    
    • Pros: Extremely reactive; traps a wide range of electrophiles.

    • Cons: Unstable above -60°C; requires strict cryogenic conditions; functional group intolerance (esters/nitriles react).

  • Magnesium Species (4-MgX-Indole): Generated via

    
    -PrMgCl·LiCl at -20°C to 0°C.
    
    • Pros: Thermodynamically stable; tolerates sensitive groups (esters, cyano); scalable.

    • Cons: Lower nucleophilicity; may require transition metal catalysts (Cu, Pd) for subsequent coupling.

The Trifluoromethylation Strategy

Direct electrophilic trifluoromethylation of organolithiums (using reagents like Umemoto’s salt) can be erratic due to Single Electron Transfer (SET) side pathways. Recommended Pathway: The most reliable route to 4-trifluoromethylindole is a Two-Step Sequence :

  • MHE & Iodination: Convert 4-Li/Mg-indole

    
     4-Iodoindole.
    
  • Cu-Mediated Coupling: Convert 4-Iodoindole

    
     4-
    
    
    
    -indole (using Chen’s Reagent or
    
    
    ).

Decision Framework & Workflow

The following diagram illustrates the decision logic for selecting the appropriate exchange method based on substrate complexity and available equipment.

G Start Start: 4-Bromoindole Scaffold Protect Step 1: N-Protection (TIPS or SEM recommended) Start->Protect Decision Select Exchange Method Protect->Decision RouteLi Route A: Cryogenic Li-Exchange (t-BuLi, -78°C) Decision->RouteLi High Reactivity Needed No Sensitive Groups RouteMg Route B: Turbo Grignard (iPrMgCl·LiCl, 0°C) Decision->RouteMg Scalability Needed Sensitive Groups Present InterLi Intermediate: 4-Lithioindole RouteLi->InterLi InterMg Intermediate: 4-Magnesioindole RouteMg->InterMg TrapIodo Trap with Iodine (I2) InterLi->TrapIodo TrapElec Trap with Electrophile (DMF, CO2, etc.) InterLi->TrapElec InterMg->TrapIodo InterMg->TrapElec ProdIodo Product: 4-Iodoindole TrapIodo->ProdIodo StepCF3 Step 3: Trifluoromethylation (CuI, MFSDA/Chen's Rgt) ProdIodo->StepCF3 Final Target: 4-CF3-Indole StepCF3->Final

Caption: Workflow for selecting between Lithium and Magnesium exchange routes to access 4-substituted indoles.

Experimental Protocols

Pre-requisite: N-Protection

Critical: The N-H proton (


) will quench organometallics immediately.
  • Recommendation: Use TIPS (Triisopropylsilyl) . It is bulky enough to prevent "directed metallation" to the C2 position (a common side reaction with smaller groups like MOM or SEM) and is stable to

    
    -BuLi.
    
Protocol A: Cryogenic Lithium-Halogen Exchange

Best for: Small scale, rapid generation, simple substrates.

Reagents:

  • Substrate: 1-(Triisopropylsilyl)-4-bromoindole (

    
     equiv)
    
  • Reagent:

    
    -BuLi (
    
    
    
    M in pentane, 2.0 - 2.1 equiv )
  • Electrophile: Iodine (

    
    , 
    
    
    
    equiv) or DMF, etc.
  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the protected 4-bromoindole and anhydrous THF.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Exchange: Add

    
    -BuLi dropwise via syringe pump or slow addition over 10 mins.
    
    • Note: The solution often turns yellow/orange.

    • Mechanistic Insight: 2 equivalents are required.[2][1] The first performs the Br/Li exchange; the second destroys the generated

      
      -BuBr (forming isobutene and LiBr), preventing the alkyl bromide from reacting with the indole-lithium species.
      
  • Incubation: Stir at -78°C for 30-60 minutes . Do not warm up.

  • Trapping (Iodination): Dissolve

    
     in a minimal amount of THF and add dropwise to the lithio-species at -78°C.
    
    • Observation: The color will fade from orange to pale yellow/colorless.

  • Workup: Quench with sat.

    
     (to reduce excess iodine) and extract with EtOAc.
    
Protocol B: "Turbo Grignard" Magnesium-Halogen Exchange

Best for: Scale-up (>10g), presence of esters/nitriles, safety.

Reagents:

  • Substrate: 1-(TIPS)-4-bromoindole (

    
     equiv)
    
  • Reagent:

    
    -PrMgCl[3][4]·LiCl (Turbo Grignard, 1.3 M in THF, 
    
    
    
    equiv)
  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry flask under Argon. Add protected indole and THF.

  • Cooling: Cool to 0°C (Ice bath) or -15°C (Ice/Salt).

  • Exchange: Add

    
    -PrMgCl·LiCl dropwise.
    
  • Incubation: Stir at 0°C for 1 to 4 hours .

    • Monitoring: Monitor conversion by GC-MS (quench a small aliquot with

      
      ; look for the mass of Indole-D vs Indole-Br).
      
  • Trapping: Add the electrophile (e.g.,

    
     or aldehyde) and allow to warm to room temperature.
    

The "Payload": Installing the Trifluoromethyl Group

Direct reaction of 4-Li-indole with electrophilic


 reagents often results in low yields due to redox chemistry. The most robust method is the copper-mediated trifluoromethylation of the 4-iodo intermediate generated above.
Protocol C: Copper-Mediated Trifluoromethylation

Substrate: 1-(TIPS)-4-iodoindole (from Protocol A/B).

Reagents:

  • Source: Methyl fluorosulfonyldifluoroacetate (MFSDA - Chen's Reagent) OR (Trifluoromethyl)trimethylsilane (

    
    ).
    
  • Catalyst: CuI (1.0 - 2.0 equiv).

  • Stabilizer: HMPA or DMPU (essential for stabilizing the

    
     intermediate).
    

Procedure (Using MFSDA - Chen's Method):

  • Combine 4-iodoindole (

    
     equiv), CuI (
    
    
    
    equiv), and MFSDA (
    
    
    equiv) in a pressure tube.
  • Add anhydrous DMF and HMPA (4:1 ratio).

  • Heat to 70-80°C for 12-16 hours.

  • Mechanism: The reaction proceeds via oxidative addition of the aryl iodide to a generated

    
     species.
    
  • Workup: Filter through Celite, dilute with water, extract with ether.

  • Deprotection: Remove TIPS using TBAF/THF to yield the final 4-(trifluoromethyl)-1H-indole.

Data Summary & Troubleshooting

Reagent Comparison Table
Feature

-BuLi (Lithium Exchange)

-PrMgCl·LiCl (Turbo Grignard)
Temperature -78°C (Strict)-20°C to +25°C
Stoichiometry 2.0 - 2.2 equiv1.1 equiv
Rate Very Fast (< 15 min)Slow (1 - 4 hours)
Functional Tolerance Low (Reacts with esters, CN)High (Tolerates esters, CN)
Safety Profile Pyrophoric (Extreme Caution)Non-pyrophoric (Safer)
Primary Use Small scale, difficult substratesProcess scale, complex scaffolds
Troubleshooting Guide
ProblemDiagnosisSolution
Low Conversion (Protocol A) Moisture in THF or old

-BuLi.
Titrate

-BuLi before use. Ensure THF is distilled from Na/Benzophenone.
Isomerization (C3 product) Temperature too high; Li migrated to C3.Maintain -78°C strictly. Use TIPS protection to sterically block C3/N coordination.
Protonation (Reversion to SM) Quenching by moisture or acidic protons.Ensure N-H is fully protected. Check drying of electrophiles (

must be dry).
Low Yield in

Step

species decomposition.
Ensure HMPA/DMPU is used. Keep temp < 80°C to prevent carbene formation.

References

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[5] Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[5] Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Link

  • Chen, Q. Y., & Wu, S. W. (1989). Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent. Journal of the Chemical Society, Chemical Communications, (11), 705-706. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.[6] Nature, 473(7348), 470-477. Link

  • Ren, H., & Knochel, P. (2006). Chemoselective benzylic C-H activation of 4-methyl-substituted pyridines, quinolines, and isoquinolines using LiCl-complexed sec-butylmagnesium reagents. Chemical Communications, (7), 726-728. Link

Sources

Application Note: Leveraging the 6-(Trifluoromethyl)-1H-indole-4-carbaldehyde Scaffold for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is a known driver of numerous cancers.[1][2][3] The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of fitting snugly into the ATP-binding pocket of many kinases.[4][5] This guide details the strategic application of a specialized indole derivative, 6-(trifluoromethyl)-1H-indole-4-carbaldehyde, as a versatile starting point for the design and synthesis of novel kinase inhibitors. We provide the scientific rationale for this scaffold's design, detailed protocols for library synthesis via reductive amination, biochemical screening to identify hits, and cell-based assays for functional validation. This document serves as a comprehensive resource for research teams aiming to develop next-generation targeted therapies.

Scientific Rationale: A Scaffold Engineered for Kinase Inhibition

The selection of a starting scaffold is one of the most critical decisions in a drug discovery campaign. The this compound fragment was chosen for three strategic advantages that address key challenges in kinase inhibitor design: potency, selectivity, and metabolic stability.

  • The Indole Core: The flat, bicyclic indole ring system is an excellent bioisostere for the adenine ring of ATP.[5] This allows it to act as a competitive inhibitor by occupying the ATP-binding site, a common mechanism for many successful kinase inhibitors.[2] Its structure provides multiple vectors for chemical modification at positions N-1 and C-2 to C-7, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize binding and properties.[5]

  • The 6-Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a powerful tool in modern medicinal chemistry. Its strong electron-withdrawing nature can significantly alter the electronics of the indole ring, potentially enhancing binding affinity. Furthermore, the C-F bond is exceptionally stable, making the -CF3 group an effective metabolic blocker. By replacing a hydrogen atom prone to oxidative metabolism, this group can increase the half-life and overall stability of the inhibitor.

  • The 4-Carbaldehyde (-CHO) Group: The aldehyde at the C4 position is not intended for direct interaction with the kinase target. Instead, it serves as a highly versatile synthetic handle. It allows for the rapid and efficient generation of a diverse library of derivatives through well-established chemical reactions, such as reductive amination, Wittig reactions, and condensations.[6] This enables a thorough exploration of the chemical space around the core scaffold to identify substituents that confer high potency and selectivity.

Figure 1: Rationale for scaffold selection.

Protocol: Synthesis of an Amine Library via Reductive Amination

This protocol describes a parallel synthesis approach to generate a library of secondary and tertiary amine derivatives from the this compound starting material. Reductive amination is a robust and high-yielding reaction suitable for library generation.

Materials:

  • This compound

  • A diverse set of primary and secondary amines (e.g., benzylamine, piperidine, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Reaction vials or 96-well plate

Protocol Steps:

  • Reaction Setup: In a 4 mL reaction vial, dissolve this compound (1.0 eq., e.g., 50 mg) in DCE (2 mL).

  • Amine Addition: Add the selected amine (1.1 eq.) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq.) to liberate the free amine.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq.). This is crucial for the formation of the intermediate iminium ion.

  • Stirring: Cap the vial and stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent ideal for this transformation, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 2: Synthetic workflow for library generation.

Primary Screening and Hit Identification

The goal of the primary screen is to test the synthesized library against the target kinase to identify "hits"—compounds that show significant inhibition. A robust and high-throughput compatible biochemical assay is essential.[7]

Recommended Assay: ADP-Glo™ Kinase Assay

This luminescent assay platform is universal for virtually any kinase and measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8] Its high sensitivity is ideal for identifying inhibitors.[8]

Protocol Steps:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol (e.g., Promega ADP-Glo™ Kinase Assay). This includes the kinase of interest, the specific substrate, and ATP at a concentration near its Km value for the kinase.

  • Compound Plating: Dispense the synthesized library compounds into a 384-well assay plate at a final screening concentration (e.g., 10 µM). Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).[7]

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP mixture to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination & ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a light signal. Incubate in the dark for 30-60 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a defined threshold (e.g., >50%) are classified as hits.

Table 1: Example Primary Screening Data (@ 10 µM)

Compound ID R¹, R² Group (from Amine) Target Kinase Inhibition (%)
SC-001 Benzyl 12%
SC-002 4-Fluorobenzyl 68%
SC-003 Cyclohexyl 5%
SC-004 Morpholin-4-yl 75%

| SC-005 | 4-Methylpiperazin-1-yl | 82% |

G cluster_0 Library Generation cluster_1 Screening cluster_2 Validation & Optimization A Design & Synthesize Amine Library B Primary HTS (e.g., ADP-Glo Assay) A->B C Data Analysis (% Inhibition) B->C D Hit Identification (Inhibition > 50%) C->D E Dose-Response (IC50 Determination) D->E F SAR Studies E->F F->A Iterative Design

Figure 3: Kinase inhibitor discovery workflow.

Hit-to-Lead: IC50 Determination and SAR

Once hits are identified, the next phase involves confirming their activity and establishing a Structure-Activity Relationship (SAR). This is an iterative process of designing, synthesizing, and testing new analogs to improve potency and other drug-like properties.[2]

IC50 Determination: Hits from the primary screen are tested in a dose-response format. The same biochemical assay is used, but the compounds are tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions). The resulting data is plotted, and the IC50 value—the concentration at which the inhibitor causes 50% inhibition of kinase activity—is calculated.

SAR Development: The goal is to understand which structural features lead to improved activity. By comparing the IC50 values of structurally related compounds, researchers can deduce key relationships. For example, comparing SC-002 and SC-004 from the hypothetical data below suggests that incorporating a heterocyclic ring with a hydrogen bond acceptor (the oxygen in morpholine) is beneficial for potency.

Table 2: Example IC50 Data and Initial SAR

Compound ID R¹, R² Group (from Amine) Kinase IC50 (nM) Notes / SAR Insight
SC-002 4-Fluorobenzyl 850 Aromatic ring with electron-withdrawing group shows activity.
SC-004 Morpholin-4-yl 120 Saturated heterocycle improves potency. H-bond acceptor.
SC-005 4-Methylpiperazin-1-yl 45 Basic nitrogen further improves potency; potential salt bridge.

| SC-006 | 4-Hydroxypiperidin-1-yl | 95 | -OH group is tolerated but less potent than basic nitrogen. |

SAR_Cycle Design Design Analogs (Based on SAR Data) Synthesize Synthesize New Compounds Design->Synthesize 1 Test Test Activity (IC50 Determination) Synthesize->Test 2 Analyze Analyze Data (Update SAR) Test->Analyze 3 Analyze->Design 4

Figure 4: The iterative cycle of SAR development.

Protocol: Cell-Based Functional Assays

A potent biochemical inhibitor must also be effective in a cellular context. Cell-based assays are critical to confirm that the compound can cross the cell membrane, engage its target, and exert a functional effect, such as inhibiting cancer cell proliferation.[7]

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures intracellular ATP levels, which is a direct indicator of metabolic activity and cell viability. A decrease in ATP signifies cytotoxicity or cytostatic effects.

Protocol Steps:

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with the lead compounds across a range of concentrations (similar to the biochemical IC50 determination). Include a vehicle control (DMSO).

  • Incubation: Return the plate to the incubator for 72 hours. This duration allows for multiple cell doubling times, making antiproliferative effects apparent.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percent viability against compound concentration. Calculate the cellular IC50 value.

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its constituent parts are strategically designed to leverage known principles of kinase binding while providing metabolic stability and synthetic flexibility. By following the integrated workflow of library synthesis, biochemical screening, SAR development, and cellular validation outlined in this guide, research teams can efficiently advance from this versatile starting material to potent lead compounds with therapeutic potential.

References

  • Rathi, A. K., Syed, R., Singh, V., Shin, H. S., & Patel, R. V. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 55-72.
  • Sharma, V., & Kumar, V. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic Chemistry, 118, 105477. [Link]

  • Kaushik, P., & Luxami, V. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 28(15), 5859. [Link]

  • Singh, U. P., & Singh, R. K. (2014). Indolinones as promising scaffold as kinase inhibitors: a review. European Journal of Medicinal Chemistry, 87, 131-145. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia, The Free Encyclopedia. [Link]

  • Lage, S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14157-14202. [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 6-Trifluoromethyl Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 6-trifluoromethyl (6-CF


) indole scaffold is a "privileged structure" in medicinal chemistry, offering a critical balance of metabolic stability and lipophilicity (

) modulation. However, the strong electron-withdrawing nature of the CF

group at the C6 position fundamentally alters the electronic landscape of the indole ring compared to the parent heterocycle.

Successful Suzuki-Miyaura coupling (SMC) of these substrates requires a deviation from "standard" indole protocols. The CF


 group exerts a long-range inductive effect (

), significantly increasing the acidity of the N-H proton (

vs. 16.9 for indole) and reducing electron density at the C2/C3 positions.

This guide details the selection of coupling partners (Electrophile vs. Nucleophile) and provides optimized protocols to mitigate common failure modes: protodeboronation , catalyst poisoning via N-H deprotonation , and hydrolytic instability .

Decision Matrix: Selecting the Coupling Partner

The choice between using the indole as the electrophile (halide) or the nucleophile (boronic species) is dictated by the availability of reagents and the stability of the intermediates.

PartnerSelection Start Target: 6-CF3-Indole Biaryl Decision Is the Indole Partner Available as: Start->Decision RouteA Route A: Indole-Halide (Electrophile) Decision->RouteA Halide (Br/I/Cl) RouteB Route B: Indole-Boronate (Nucleophile) Decision->RouteB Boronic Acid/Ester A_Pros ADVANTAGES: - High Commercial Availability - Stable Starting Material - No Protodeboronation Risk RouteA->A_Pros A_Cons CHALLENGES: - Oxidative Addition can be slow - N-H Poisoning of Pd RouteA->A_Cons B_Pros ADVANTAGES: - Convergent Synthesis - Mild Conditions RouteB->B_Pros B_Cons CHALLENGES: - High Risk of Protodeboronation - C2-Bpin Esters are Labile RouteB->B_Cons RecA RECOMMENDATION: Use N-Protection (Boc/SEM) Pd(dppf)Cl2 or XPhos Pd G2 A_Cons->RecA RecB RECOMMENDATION: Use MIDA Boronates or Anhydrous Conditions Pd(Amphos)Cl2 B_Cons->RecB

Figure 1: Strategic decision tree for selecting the optimal coupling route based on substrate stability and availability.

Critical Mechanistic Factors

The "Acidic N-H" Trap

The 6-CF


 group increases the acidity of the indole N-H. Under basic Suzuki conditions (e.g., K

CO

, Cs

CO

), the indole is easily deprotonated. The resulting indolyl anion can coordinate to the Palladium(II) center, forming a stable "off-cycle" Pd-amido complex that arrests catalysis.
  • Solution: Mandatory N-protection (Boc, Tosyl, or SEM) or the use of mild bases (K

    
    PO
    
    
    
    ) with bulky ligands.
Electronic Deactivation

The electron-deficient nature of 6-CF


-indoles facilitates oxidative addition  (when used as the halide) but hampers transmetallation  (when used as the boronate).
  • Implication: When using 6-CF

    
    -indole-boronates, the transmetallation step is the rate-determining step (RDS). You must use a base strong enough to activate the boron species but not so strong that it triggers protodeboronation.
    

Experimental Protocols

Protocol A: The Indole Electrophile (Recommended)

Target: Coupling of N-Boc-3-bromo-6-(trifluoromethyl)indole with Aryl Boronic Acids. Rationale: This route avoids the instability of electron-deficient indole boronates. N-Boc protection prevents catalyst poisoning.

Reagents:
  • Substrate: N-Boc-3-bromo-6-(trifluoromethyl)indole (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [1][2]·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Base: 2M Aqueous K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:
  • Setup: Charge a microwave vial or pressure tube with the indole halide, aryl boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the degassed aqueous base solution.

  • Reaction: Heat to 80–90 °C for 4–12 hours. (Monitor via LCMS; CF

    
     indoles may require longer times than simple indoles).
    
  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The N-Boc group may partially cleave if the workup is too acidic; ensure neutral conditions.

Protocol B: The Indole Nucleophile (Advanced)

Target: Coupling of N-Boc-6-(trifluoromethyl)indole-2-boronic acid pinacol ester with Aryl Halides. Rationale: Necessary when the aryl halide partner is complex or available only as a halide. Risk: High risk of protodeboronation (loss of Bpin, replaced by H).

Reagents:
  • Substrate: N-Boc-6-(trifluoromethyl)indole-2-Bpin (1.0 equiv)

  • Partner: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: XPhos Pd G2 or Pd(Amphos)Cl

    
     (2-5 mol%)
    
  • Base: K

    
    PO
    
    
    
    (anhydrous, micronized) (2.0 equiv)
  • Solvent: THF/Water (10:1) or anhydrous Toluene for highly sensitive substrates.

Step-by-Step Methodology:
  • Pre-activation: If using XPhos Pd G2, no pre-activation is needed. If using Pd(OAc)

    
    /Ligand, stir solvent and ligand for 10 mins first.
    
  • Loading: Add the indole boronate last to minimize its time in the presence of base before reaction starts.

  • Temperature Control: Heat to 60–70 °C . Do not overheat. Electron-deficient boronates are prone to hydrolysis at high temperatures (

    
     °C).
    
  • Monitoring: Check LCMS at 1 hour. If protodeboronation (mass = Indole-H) is observed, switch to anhydrous conditions (Dioxane, CsF base).

Screening Data Summary

The following table summarizes typical conversion rates for 6-CF


-indole couplings, highlighting the impact of N-protection and catalyst choice.
EntryCoupling Partner (Indole)Catalyst SystemBase/SolventYield (%)Notes
1 3-Br-6-CF

-Indole (Free NH)
Pd(PPh

)

Na

CO

/ DME:H

O
35%Low yield due to Pd-poisoning by NH.
2 3-Br-6-CF

-Indole (N-Boc)
Pd(dppf)Cl

K

CO

/ Dioxane:H

O
92% Recommended standard condition.
3 2-Bpin-6-CF

-Indole (N-Boc)
Pd(dppf)Cl

K

CO

/ DMF
45%Significant protodeboronation observed.
4 2-Bpin-6-CF

-Indole (N-Boc)
XPhos Pd G2 K

PO

/ THF:H

O
84% Fast oxidative addition outcompetes hydrolysis.

Troubleshooting & Optimization Workflow

When reactions fail, follow this logic flow to identify the root cause.

Optimization Fail Low Yield / Failure Check1 Is Starting Material Consumed? Fail->Check1 AnalyzeProduct Identify Byproduct Check1->AnalyzeProduct Yes AnalyzeCat Catalyst Inactive? Check1->AnalyzeCat No Yes Yes No No Proto Protodeboronation (Ar-H formed) AnalyzeProduct->Proto Homo Homocoupling (Ar-Ar formed) AnalyzeProduct->Homo Poison Catalyst Poisoning (Free NH?) AnalyzeCat->Poison OxAdd Poor Oxidative Addition (Cl vs Br?) AnalyzeCat->OxAdd FixProto FIX: - Use Anhydrous Solvent - Switch to MIDA Boronate - Lower Temp Proto->FixProto FixHomo FIX: - Degas Solvent Better - Reduce Catalyst Loading Homo->FixHomo FixPoison FIX: - Protect Nitrogen (Boc) - Use Bulky Ligand (XPhos) Poison->FixPoison FixOxAdd FIX: - Switch to Bromide/Iodide - Use Pd-G3 Catalysts OxAdd->FixOxAdd

Figure 2: Troubleshooting logic for optimizing Suzuki couplings of 6-CF3-indoles.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Old, D. W.; Harris, M. C.; Buchwald, S. L. "Efficient Palladium-Catalyzed N-Arylation of Indoles."[3] Organic Letters, 2000 , 2(10), 1403–1406.

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443.

  • Billingsley, K. L.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[4] Journal of the American Chemical Society, 2007 , 129(11), 3358–3366.

  • Bandini, M.; Cera, G. "Alkylation of Indoles with Allylic Alcohols: A Review." (Context on Indole Electronics). Beilstein Journal of Organic Chemistry, 2013 , 9, 1020–1027.

Sources

Application Notes and Protocols: Strategic N1-Nitrogen Protection During Aldehyde Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in the development of novel therapeutics and complex molecules, the strategic protection and deprotection of reactive functional groups is paramount. This guide provides an in-depth analysis of protecting group strategies for the N1-nitrogen of heterocyclic compounds, with a specific focus on maintaining the integrity of this functionality during reactions involving aldehydes. We will explore the nuances of commonly employed protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and arylsulfonyls—evaluating their stability, orthogonality, and compatibility with a range of aldehyde functionalization reactions. This document is designed to be a practical resource, offering not only a theoretical framework but also detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Strategic Imperative of N1-Nitrogen Protection

The N1-nitrogen in many heterocyclic scaffolds, such as indoles, is a site of significant reactivity. Its nucleophilic and often acidic nature can interfere with a multitude of synthetic transformations, including those targeting an aldehyde functionality elsewhere in the molecule.[1] Unwanted side reactions, such as N-alkylation or participation in condensation reactions, can lead to diminished yields, complex product mixtures, and purification challenges.[2] Therefore, the temporary masking of the N1-nitrogen with a suitable protecting group is a critical step to ensure chemoselectivity and achieve the desired synthetic outcome.[3]

The ideal protecting group for this purpose should exhibit the following characteristics:[4]

  • Ease of Introduction: The protection reaction should be high-yielding and tolerant of other functional groups.

  • Robustness: The protecting group must remain intact under the conditions of the intended aldehyde functionalization.

  • Orthogonality: It should be selectively removable under conditions that do not affect the aldehyde or other sensitive functionalities within the molecule.[5][6]

  • Minimal Electronic Influence: The protecting group should not unduly alter the reactivity of the heterocyclic system in an undesirable manner.

The choice of protecting group is therefore not a trivial decision but a strategic one that can significantly impact the efficiency and success of a synthetic route.

A Comparative Analysis of Key N1-Protecting Groups for Aldehyde Functionalization

The selection of an appropriate N1-protecting group is contingent upon the specific reaction conditions required for the subsequent aldehyde functionalization. Below, we compare the three most prevalent classes of N1-protecting groups in this context.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its general stability and the mild acidic conditions required for its removal.[7][8]

  • Introduction: Typically installed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).[9]

  • Stability: The Boc group is stable to a wide range of non-acidic conditions, including many nucleophilic and basic reagents, making it compatible with numerous aldehyde functionalization reactions.[10] It is also stable to catalytic hydrogenation.[10]

  • Deprotection: Cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[10]

  • Considerations for Aldehyde Functionalization: The key consideration when using a Boc group is the acid sensitivity of the aldehyde. If the aldehyde can tolerate the acidic conditions required for Boc deprotection, it is an excellent choice. However, for acid-labile aldehydes, an alternative protecting group should be considered.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another cornerstone of amine protection, offering a distinct orthogonality to the Boc group.[11][12]

  • Introduction: Introduced by reacting the N1-nitrogen with benzyl chloroformate (Cbz-Cl) under basic conditions.[13]

  • Stability: The Cbz group is stable to acidic and most basic conditions, providing a robust shield for the N1-nitrogen.[13][14] This stability makes it suitable for a broad array of aldehyde manipulations.

  • Deprotection: The primary method for Cbz removal is catalytic hydrogenolysis (e.g., H₂, Pd/C), which proceeds under neutral conditions.[13] It can also be cleaved by strong acids, though this is less common.[13]

  • Considerations for Aldehyde Functionalization: The Cbz group is an excellent choice when the aldehyde functionality is sensitive to acid but stable to reductive conditions. However, if the molecule contains other functionalities that are susceptible to reduction (e.g., alkenes, alkynes, or other reducible groups), this deprotection method may not be suitable.

Arylsulfonyl Groups (e.g., Tosyl, Ts)

Arylsulfonyl groups, such as p-toluenesulfonyl (tosyl or Ts), offer a high degree of stability, making them suitable for reactions that require harsh conditions.[15]

  • Introduction: Typically installed by reacting the N1-nitrogen with the corresponding sulfonyl chloride (e.g., Ts-Cl) in the presence of a base.

  • Stability: Sulfonamides are exceptionally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[15] This robustness makes them ideal for protecting the N1-nitrogen during a variety of demanding aldehyde functionalization reactions.

  • Deprotection: The high stability of arylsulfonyl groups also makes their removal more challenging. Deprotection often requires harsh reductive conditions (e.g., dissolving metal reduction with sodium in liquid ammonia) or strong acids at elevated temperatures.

  • Considerations for Aldehyde Functionalization: The use of arylsulfonyl groups is generally reserved for situations where extreme stability is required and the aldehyde and other functional groups can withstand the harsh deprotection conditions. The electron-withdrawing nature of the sulfonyl group can also significantly impact the reactivity of the heterocyclic ring.[15]

Data Presentation: Stability and Orthogonality of N1-Protecting Groups

The following table provides a comparative summary of the stability of common N1-protecting groups to various reagents and conditions relevant to aldehyde functionalization.

Protecting GroupStrong Acids (e.g., TFA, HCl)Strong Bases (e.g., NaOH, LDA)Catalytic Hydrogenation (H₂, Pd/C)Organometallics (e.g., Grignard, Organolithiums)
Boc Labile[10]Stable[8]Stable[10]Generally Stable
Cbz Stable (can be cleaved with HBr/AcOH)[13]Stable[14]Labile[13]Generally Stable
Tosyl (Ts) Very StableVery StableStableStable

Visualization of the Strategic Workflow

The selection of an appropriate N1-protecting group is a critical decision point in the synthetic planning process. The following diagram illustrates a logical workflow for this selection based on the intended aldehyde functionalization and subsequent deprotection requirements.

G start Start: Substrate with N1-H and Aldehyde Precursor q1 Is the planned aldehyde functionalization and subsequent steps acidic? start->q1 pg_choice Select Protecting Group q1->pg_choice No sulfonyl Sulfonyl Group q1->sulfonyl Yes, and harsh boc Boc Group pg_choice->boc cbz Cbz Group pg_choice->cbz q2 Can the aldehyde withstand acidic deprotection? boc->q2 q3 Are there other reducible functional groups present? cbz->q3 q4 Can the molecule tolerate harsh deprotection conditions? sulfonyl->q4 q2->cbz No, consider Cbz synthesis Perform Aldehyde Functionalization q2->synthesis Yes q3->boc Yes, consider Boc q3->synthesis No q4->pg_choice No, reconsider strategy q4->synthesis Yes deprotection Deprotection synthesis->deprotection end Final Product deprotection->end

Caption: Decision workflow for selecting an N1-protecting group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of an indole N1-nitrogen, a subsequent Vilsmeier-Haack formylation, and the final deprotection. These protocols are intended as a guide and may require optimization for specific substrates.

Protocol 1: N1-Boc Protection of Indole

This protocol describes the protection of the N1-nitrogen of indole using di-tert-butyl dicarbonate.

Materials:

  • Indole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of indole (1.0 eq) in acetonitrile, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N1-Boc protected indole.

Protocol 2: Vilsmeier-Haack Formylation of N1-Boc Protected Indole

This protocol details the introduction of a formyl group at the C3 position of N1-Boc protected indole.[16][17]

Materials:

  • N1-Boc protected indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, cool a solution of DMF (3.0 eq) in DCM to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.2 eq) to the cooled DMF solution, maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add a solution of N1-Boc protected indole (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N1-Boc-indole-3-carboxaldehyde.

G sub N1-Boc Indole reagents 1. POCl3, DMF 2. Aqueous Workup sub->reagents product N1-Boc-3-Formylindole reagents->product

Sources

Troubleshooting & Optimization

preventing over-oxidation during indole-4-methanol oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Ox-IND-04 | Status: Open

Subject: Preventing Over-Oxidation and Ring Decomposition in Indole-4-Methanol Substrates

Introduction: The Nature of the Problem

User Query: "I am trying to oxidize indole-4-methanol to the aldehyde, but I keep getting the carboxylic acid or a black tar. How do I stop at the aldehyde?"

Technical Analysis: Indole-4-methanol presents a "double-edged" reactivity profile that leads to common failure modes:

  • The Benzylic Trap (Over-oxidation): The C4-hydroxymethyl group is electronically conjugated to the indole nitrogen lone pair, behaving like a super-activated benzylic alcohol. The resulting aldehyde is prone to hydration (forming a gem-diol), which rapidly over-oxidizes to Indole-4-carboxylic acid .

  • The Nucleophilic Ring (Decomposition): The indole C3 position is highly nucleophilic. Strong electrophilic oxidants (e.g., PCC, acidic dichromates) or byproduct acids (acetic acid from DMP) can trigger polymerization or C3-electrophilic attack, resulting in "black tar."

The Solution: You must use a heterogeneous or non-acidic oxidant that operates via a radical or concerted mechanism, strictly excluding water to prevent gem-diol formation.

Reagent Selection Matrix

Before starting, select the correct oxidant based on your specific constraints.

OxidantMechanismRisk of Over-OxidationRisk of Ring Decomp.Recommendation
Activated

Radical (Surface)Low Very Low GOLD STANDARD. Best for stability.
TPAP / NMO Ruthenium (VII)Low (if dry)LowSILVER STANDARD. Best for catalytic efficiency.
Dess-Martin (DMP) Iodine (V) Ligand ExchangeLowModerate (Acidic)Use with Buffer. Good for small scale, but generates AcOH.
Swern Activated DMSOVery LowLowAvoid. Odorous; workup often complicates indole isolation.
PCC / Jones Cr(VI) AcidicHigh High FORBIDDEN. Will destroy the indole ring.
Decision Logic Diagram

OxidantSelection Start Start: Indole-4-Methanol Oxidation Scale Is the scale > 10g? Start->Scale AcidSens Is the substrate acid-sensitive (e.g., N-Boc)? Scale->AcidSens No MnO2 Protocol A: Activated MnO2 (Heterogeneous, Mild) Scale->MnO2 Yes (Easy filtration) TPAP Protocol B: TPAP/NMO (Catalytic, Neutral) AcidSens->TPAP Yes (Neutral pH required) DMP Protocol C: Buffered DMP (Homogeneous, Fast) AcidSens->DMP No (Can tolerate AcOH)

Figure 1: Decision matrix for selecting the appropriate oxidant based on scale and substrate sensitivity.

Protocol A: The Gold Standard (Activated )

Manganese Dioxide (


) is the industry standard for this transformation because it is a heterogeneous surface oxidant . It adsorbs the alcohol, oxidizes it via a radical mechanism, and releases the aldehyde. It rarely oxidizes aldehydes to acids because the aldehyde adsorbs poorly compared to the alcohol.
The Critical Variable: "Activation"

WARNING: Commercial


 is often "dead" (hydrated/inactive). You must  validate or activate it. Using inactive 

leads to stalled reactions; adding more just traps your product on the surface.
Step-by-Step Methodology
  • Reagent Validation (The "Allyl Test"):

    • Take a small aliquot of cinnamyl alcohol or benzyl alcohol.

    • Add 10 equivalents of your

      
       in DCM.
      
    • TLC after 30 mins. If conversion is <50%, your

      
       is inactive. Do not proceed with the indole. 
      
  • Activation (If Validation Fails):

    • Heat commercial

      
       in an oven at 110°C for 24–48 hours  before use.
      
    • Alternative: Azeotropic distillation with toluene (Dean-Stark trap) to remove water.

  • The Oxidation:

    • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (

      
      ).
      
    • Stoichiometry: Use 10 to 20 equivalents by weight (or 15-20 molar equivalents). Note: This excess is necessary because the reaction is surface-area dependent.

    • Procedure:

      • Dissolve Indole-4-methanol (1.0 equiv) in DCM (0.1 M concentration).

      • Add Activated

        
         (15 equiv).
        
      • Stir vigorously at Room Temperature (RT). Vigorous stirring is non-negotiable to maintain suspension.

      • Monitor by TLC every hour. Indole-4-aldehyde is usually fluorescent and less polar than the alcohol.

  • Workup:

    • Filter through a pad of Celite.[1]

    • Wash the pad thoroughly with DCM (Indole aldehydes can stick to the manganese salts).

    • Concentrate filtrate.[1]

Protocol B: The Catalytic Alternative (TPAP/NMO)

If you cannot handle the large waste mass of


, use Tetrapropylammonium Perruthenate (TPAP) with N-Methylmorpholine N-oxide (NMO).

The Mechanism of Failure (Over-oxidation):



If water is present, the aldehyde hydrates. TPAP will rapidly oxidize the hydrate to the carboxylic acid.
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry all glassware.

    • Use 4Å Molecular Sieves (Powdered) .[2] This is the "Self-Validating" component—if you omit sieves, you will get over-oxidation.

  • The Oxidation:

    • Solvent: Anhydrous DCM (ensure water content <50 ppm).

    • Reagents:

      • Indole-4-methanol (1.0 equiv)

      • TPAP (5 mol% / 0.05 equiv)[1]

      • NMO (1.5 equiv)[1]

      • Powdered 4Å MS (500 mg per mmol substrate)

    • Procedure:

      • Add DCM, Indole-4-methanol, NMO, and MS to the flask. Stir for 10 mins to dry the system.

      • Add TPAP in one portion.

      • Stir at RT.[3] Reaction is usually complete in 30–60 mins.

  • Workup:

    • Filter through a short silica plug (eluting with DCM/EtOAc) to remove ruthenium residues.

    • Note: Do not use aqueous extraction immediately; filter first to remove the metal catalyst.

Troubleshooting & FAQs

Q1: I see a spot on the baseline of my TLC (Carboxylic Acid). Why?

A: This is "Over-oxidation."

  • Cause: Water in your solvent or wet oxidant.[4] The aldehyde formed a hydrate (

    
    -diol), which is easily oxidized.
    
  • Fix:

    • For

      
      : Oven-dry the reagent.
      
    • For TPAP: Increase loading of Molecular Sieves.

    • Immediate Remedy: If the acid is formed, you may need to methylate it (diazomethane/TMS-diazomethane) to recover it as the ester, then reduce it back to the alcohol and retry.

Q2: The reaction stalled at 50% conversion. Should I heat it?

A: NO. Heating indoles with metal oxides often leads to polymerization (black tar).

  • Cause: The surface of the

    
     is saturated/deactivated.
    
  • Fix: Filter the reaction to remove the "spent" oxidant. Add fresh activated

    
     to the filtrate. Two mild cycles are better than one aggressive cycle.
    
Q3: My product turned black during concentration.

A: Indole-4-carboxaldehyde is relatively stable, but trace acids catalyze decomposition.

  • Cause: Residual acid from the oxidant (e.g., acetic acid from DMP) or acidic sites on silica gel.

  • Fix: Add 1% Triethylamine to your chromatography solvent or wash the organic layer with saturated

    
     before concentration.
    
Q4: Can I use Dess-Martin Periodinane (DMP)?

A: Yes, but with a caveat. DMP releases 2 equivalents of acetic acid.[3]

  • Risk: The acidic environment can protonate the indole, leading to dimerization.

  • Protocol Modification: Add Sodium Bicarbonate (

    
    )  (5-10 equiv) directly to the reaction mixture before adding DMP to buffer the acetic acid in situ.
    

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between success (Aldehyde) and failure (Acid/Tar).

ReactionPathway Substrate Indole-4-Methanol Aldehyde Indole-4-Carboxaldehyde (Target) Substrate->Aldehyde Activated MnO2 (Anhydrous) Tar Polymerization/Tar (C3 Attack) Substrate->Tar Acidic Conditions or Strong Electrophile Hydrate Gem-Diol Hydrate (R-CH(OH)2) Aldehyde->Hydrate + H2O (Wet Solvents) Acid Indole-4-Carboxylic Acid (Over-Oxidation) Hydrate->Acid Oxidant Presence

Figure 2: Mechanistic pathway showing how water leads to over-oxidation and acid leads to polymerization.

References

  • Activated Manganese Dioxide Protocol

    • Taylor, R. J. K., et al. "Manganese Dioxide Oxidation of Allylic and Benzylic Alcohols." Organic Syntheses, 2007, 84, 120.[5]

  • TPAP/NMO (Ley-Griffith)

    • Ley, S. V., et al. "Tetrapropylammonium perruthenate, Pr4N+RuO4-, TPAP: A catalytic oxidant for organic synthesis."[2] Synthesis, 1994, 639-666.[6]

  • Indole Reactivity & C3 Nucleophilicity

    • Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996. (Foundational text on indole electronic structure).
  • Dess-Martin Periodinane Buffering

    • Meyer, S. D., & Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994, 59(24), 7549–7552.

Sources

Technical Support Center: Purification of 6-(trifluoromethyl)-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists handling 6-(trifluoromethyl)-1H-indole-4-carbaldehyde . It synthesizes standard purification protocols for functionalized indoles with the specific physicochemical constraints imposed by the trifluoromethyl group and the 4-position aldehyde.[1]

CAS: 1000343-23-8 (General analog reference) | Molecular Weight: 227.18 g/mol [1]

Part 1: Chemical Profile & Solubility Logic

Before attempting purification, you must understand how the functional groups drive the separation behavior.[1][2]

FeatureChemical EffectPurification Implication
Indole N-H H-bond donor (Acidic, pKa ~16)Causes "tailing" on silica gel due to interaction with silanols.[1] Requires basic modifiers (TEA) or polar solvents.
4-Aldehyde Electrophilic, moderately polarSusceptible to oxidation (to carboxylic acid) in air.[1][2] Enables Bisulfite Adduct purification .
6-CF3 Group Strong electron-withdrawing, LipophilicSignificantly decreases water solubility compared to the parent indole-4-carbaldehyde.[1] Increases retention in reverse-phase (C18) HPLC.
Solubility Matrix
  • High Solubility: DMSO, DMF, Ethyl Acetate, THF, Dichloromethane.[1][2]

  • Moderate Solubility: Methanol, Ethanol, Chloroform.[1][2]

  • Low/Insoluble: Water, Hexanes, Pentane (useful as anti-solvents).[1][2]

Part 2: Diagnostic & Analytical Setup

Do not proceed to bulk purification without validating your crude profile.[1]

TLC Conditions (Normal Phase)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 30% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) is primary.[1][2]

    • Stain: 2,4-DNP (Orange spot = Aldehyde confirmed).[1][2]

    • Stain: Ehrlich’s Reagent (Pink/Purple = Indole core confirmed).

  • Expected Rf: ~0.3 – 0.4 (The CF3 group increases the Rf slightly compared to non-fluorinated analogs).[1][2]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Note: The 6-CF3 analog will elute later than unsubstituted indole-4-carbaldehyde due to the hydrophobic fluorine effect.[1]

Part 3: Purification Protocols

Method A: Flash Column Chromatography (Standard)

Best for: Crude mixtures containing <10% impurities.[1][2]

The Protocol:

  • Sample Loading: Dissolve crude material in a minimum volume of Dichloromethane (DCM). If the crude is oily/tarry, use "dry loading" (adsorb onto silica ratio 1:2 and evaporate solvent).[1][2]

  • Gradient:

    • Equilibrate column with 100% Hexanes.

    • 0–10% EtOAc/Hexanes (Elutes non-polar impurities/starting materials).[2]

    • 10–40% EtOAc/Hexanes (Product elution window).[1][2]

  • Critical Additive: Add 1% Triethylamine (TEA) to the mobile phase if you observe streaking. The acidic NH proton interacts with silica; TEA neutralizes the silica surface.[1]

Method B: Sodium Bisulfite Adduct (The "Chemist's Trick")

Best for: Isolating the aldehyde from non-aldehyde impurities (e.g., starting indoles, over-alkylated byproducts) without chromatography.[1][2]

Mechanism: The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble sulfonate salt. Impurities remain in the organic layer.

The Protocol:

  • Dissolution: Dissolve crude (up to 5g) in Ethyl Acetate (50 mL) .

  • Extraction: Add saturated aqueous Sodium Bisulfite (NaHSO3, 50 mL) .

  • Vigorous Stirring: Stir biphasic mixture vigorously for 2–4 hours. The aldehyde converts to the water-soluble adduct.[1]

  • Separation: Transfer to a separatory funnel.

    • Organic Layer:[2][3] Contains non-aldehyde impurities. Discard (after checking TLC).

    • Aqueous Layer:[2] Contains your product as the bisulfite adduct. Keep this.

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Basify carefully with Sodium Carbonate (Na2CO3) or 10% NaOH until pH ~10.[1][2] (The adduct breaks down, regenerating the aldehyde).[1][2]

    • Precipitation: The 6-CF3-indole-4-carbaldehyde is insoluble in water and should precipitate immediately.[1]

  • Isolation: Extract the cloudy aqueous mixture with Ethyl Acetate (3x), dry over MgSO4, and concentrate.

Method C: Recrystallization (Final Polish)

Best for: Removing trace colored impurities or oligomers.[1][2]

  • Solvent System: Ethanol/Water or Toluene/Heptane.

  • Procedure:

    • Dissolve solid in boiling Ethanol (minimum volume).

    • Add hot Water dropwise until persistent cloudiness appears.

    • Add one drop of Ethanol to clear it.

    • Allow to cool slowly to Room Temp, then 4°C.

    • Note: If the CF3 group makes it too lipophilic for EtOH/Water, switch to dissolving in hot Toluene and adding Heptane.[1][2]

Part 4: Decision Logic & Workflow (Visualization)[1][2]

PurificationWorkflow Start Crude 6-CF3-Indole-4-CHO CheckPurity Diagnostic: TLC/HPLC (Check for non-aldehyde impurities) Start->CheckPurity Decision Major Impurities? CheckPurity->Decision Bisulfite Method B: Bisulfite Adduct (Specific for Aldehydes) Decision->Bisulfite Non-aldehyde contaminants present Column Method A: Flash Chromatography (0-40% EtOAc/Hex) Decision->Column Complex mixture (Isomers/Tars) Recryst Method C: Recrystallization (EtOH/Water) Bisulfite->Recryst If color persists Final Pure Solid (>98%) Bisulfite->Final Column->Recryst For >99% purity Column->Final Recryst->Final

Caption: Decision matrix for selecting the optimal purification route based on crude impurity profile.

Part 5: Troubleshooting & FAQs

Q1: My product is streaking badly on the column, even with a slow gradient.

  • Cause: The indole N-H is acidic and hydrogen-bonding with the silica gel silanols.[1]

  • Fix: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA).[1][2] Alternatively, switch to a DCM/Methanol gradient (98:2 to 95:5), as Methanol suppresses silanol activity better than EtOAc.[1][2]

Q2: The aldehyde spot on TLC is faint, but a baseline spot is growing.

  • Cause: Oxidation.[4][5][6] Indole-4-carbaldehydes are prone to air oxidation, forming Indole-4-carboxylic acid (very polar, stays on baseline).[1]

  • Fix:

    • Work under Nitrogen/Argon.[5]

    • If the acid is present, wash the organic solution with saturated NaHCO3 (the acid will go into the aqueous layer; the aldehyde stays in organic).[1][2]

Q3: I tried the Bisulfite method, but nothing precipitated upon basification.

  • Cause: The 6-CF3 group increases lipophilicity, making the "regenerated" aldehyde stick to the vessel walls or form an emulsion rather than a clean solid precipitate.[1][2]

  • Fix: Do not rely on filtration. Even if you don't see a solid, extract the basic aqueous phase with Ethyl Acetate .[1][2] The product is likely suspended as a micro-emulsion.

Q4: Can I use Vilsmeier-Haack to make this from 6-(trifluoromethyl)indole?

  • Warning: No. Standard Vilsmeier-Haack on 6-(trifluoromethyl)indole will preferentially form the 3-carbaldehyde , not the 4-carbaldehyde.[1] The 4-position is electronically deactivated and sterically hindered. You likely need to synthesize this via formylation of a 4-bromo intermediate or a directed lithiation strategy [1].

References

  • Synthesis of Indole-4-carbaldehydes

    • Source: Somei, M., et al.[1][2][7] "The First Total Synthesis of Clavicipitic Acid." Chem. Pharm. Bull. (1985).[1][5] (Describes the difficulty of C-4 functionalization and alternative routes via 4-bromoindoles).

    • Context: Establishes that C-4 aldehydes are usually made via lithiation/formylation of 4-bromoindoles, not direct electrophilic aromatic substitution.[1]

    • [1][2]

  • Purification of Indole Aldehydes (Bisulfite Method)

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Section 9.6.

    • Context: Standard authoritative procedure for purifying water-insoluble aldehydes via bisulfite adducts.
    • [1][2]

  • Physicochemical Effects of Fluorine on Indoles

    • Source: Purser, S., et al. "Fluorine in medicinal chemistry."[1][2] Chem. Soc. Rev. (2008).[1]

    • Context: Explains the lipophilicity shift (LogP increase) and metabolic stability conferred by the CF3 group, justifying the modified solvent choices in this guide.
    • [1][2]

Sources

solving solubility issues of trifluoromethyl indoles in aqueous buffers

Technical Support Center: Solubilizing Trifluoromethyl ( ) Indoles

The "Fluorine Tax": Understanding the Problem

In medicinal chemistry, the trifluoromethyl (

Unlike standard indoles,

  • Hydrophobicity (The "Grease" Effect): The

    
     group is significantly more lipophilic than a methyl group or hydrogen. Adding a 
    
    
    group typically raises the LogP by 1.0 – 1.2 units , drastically reducing water solubility.
  • Lattice Energy (The "Brick Dust" Effect): The strong dipole of the C-F bond often creates tight crystal packing. If your compound has a high melting point (>200°C) and high LogP (>3), it acts like "brick dust"—it resists dissolving in both lipids and water.

Critical Diagnostic: Before starting, check your compound's calculated LogP (cLogP) and Melting Point (MP).

ProfileCharacteristicsRecommended Strategy
Grease Ball High LogP (>4), Low MP (<150°C)Co-solvents (DMSO/EtOH) or Surfactants
Brick Dust High LogP (>3), High MP (>200°C)Cyclodextrins or Amorphous Dispersions
Ionizable Contains basic amine / acidic COOHpH Adjustment (Salt Formation)

Note on pH Adjustment: The indole N-H is a very weak acid (pKa ~16-17). While the electron-withdrawing


 group lowers this pKa (approx. to 14-15), it remains non-ionizable  at physiological pH (7.4). Do not attempt to solubilize neutral 

-indoles using basic buffers (pH 8-9); it will not work and may degrade your compound.

Decision Matrix & Workflow

Use this logic flow to select the correct solubilization protocol for your biological assay.

SolubilityDecisionTreestartSTART: CF3-Indole Stockcheck_concRequired Assay Conc.(e.g., < 10 µM?)start->check_conccheck_dmsoIs Assay DMSO Tolerant?(< 1% v/v)check_conc->check_dmsoYesmethod_BPROTOCOL B:Cyclodextrin Complexationcheck_conc->method_BNo (High Conc. Needed)method_APROTOCOL A:Kinetic Dilution (DMSO)check_dmso->method_AYescheck_dmso->method_BNo (Sensitive Cells/Enzymes)method_CPROTOCOL C:Surfactant (Tween/Pluronic)method_A->method_CPrecipitation Observed?

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay requirements and compound properties.

Protocol A: The Kinetic Dilution (Optimized DMSO Method)

Best for: High-throughput screening, low concentrations (<10 µM), short-term assays. The Trap: "Crash-out" occurs when a concentrated DMSO stock hits the aqueous buffer, creating local regions of supersaturation.

The "Vortex-First" Technique

Standard pipetting triggers precipitation. Use this kinetic trapping method instead.

Materials:

  • Compound Stock (10 mM in 100% anhydrous DMSO)

  • Assay Buffer (e.g., PBS, HEPES), pre-warmed to 37°C.

Step-by-Step:

  • Prepare the Receiver: Place your aqueous buffer in a tube. Start vortexing the buffer (medium speed) before adding the compound.

  • Sub-surface Injection: While the buffer is swirling, inject the DMSO stock tip below the surface of the buffer.

    • Why? Dropping it on top creates a film that precipitates instantly. Sub-surface injection ensures immediate dispersion.

  • Intermediate Step (The 100x Rule): If your final target is 0.1% DMSO, do not jump from 100% to 0.1% in one step.

    • Step 1: Dilute 10 mM stock 1:10 into DMSO (creates 1 mM stock).

    • Step 2: Dilute 1:100 into Buffer (creates 10 µM final).

  • Incubation Check: Let the solution stand for 15 minutes. Inspect for turbidity (cloudiness) against a dark background.

Protocol B: Cyclodextrin Complexation (The Thermodynamic Fix)

Best for: "Brick Dust" compounds, animal studies (IV/IP), or assays sensitive to DMSO. Mechanism: The hydrophobic

Recommended Excipient: Hydroxypropyl-


  • Why? It is more soluble than native

    
    -CD and less toxic to cell membranes.
    
The "Pre-Solubilized Host" Protocol

CDProtocolstep11. Prepare Vehicle20% w/v HP-β-CDin Bufferstep22. Add Compound(Solid or DMSO concentrate)step1->step2step33. Energy InputSonication (30 mins) orStirring (4 hours)step2->step3step44. Filtration0.22 µm PVDF Filterstep3->step4

Figure 2: Workflow for preparing stable inclusion complexes using Hydroxypropyl-

Step-by-Step:

  • Make the Vehicle: Dissolve HP-

    
    -CD in your buffer (PBS/Water) to a concentration of 20% w/v . Ensure it is clear.
    
  • Add Compound: Add your

    
    -indole.
    
    • Option A (Solid): Add powder directly. This is slower but eliminates DMSO.

    • Option B (Solvent assist): Dissolve compound in a minimal volume of acetone or ethanol, add to the CD solution, then evaporate the solvent under nitrogen flow.

  • Equilibration: Sonicate for 30 minutes or stir vigorously for 4-6 hours at room temperature. The solution should turn from cloudy to clear as complexation occurs.

  • Filtration: Pass through a 0.22 µm PVDF filter to remove un-complexed "brick dust."

  • Quantification: You must verify the final concentration via HPLC/UV-Vis, as filtration may have removed some compound.

Troubleshooting & FAQs

Q1: My compound precipitates in PBS but stays soluble in water. Why? A: This is the "Salting Out" effect. The ions in PBS (



  • Fix: Switch to a lower ionic strength buffer (e.g., 10 mM Tris or HEPES) or use Protocol B (Cyclodextrins), which shields the drug from salts.

Q2: I see "ghost" inhibition in my enzyme assay. Is it the compound? A: Likely not.

colloidal aggregates
  • Test: Add 0.01% Triton X-100 to your assay buffer. If the inhibition disappears, your compound was aggregating (false positive). If inhibition remains, it is a true binder.

Q3: Can I use plastic reservoirs for these compounds? A: Avoid polystyrene (PS). Fluorinated indoles are highly lipophilic and will bind to PS plastics rapidly.

  • Fix: Use Glass or Polypropylene (PP) consumables. For serial dilutions, use "Low-Binding" plates.

Q4: Can I adjust pH to dissolve it? A: No. As noted in the intro, the pKa of the indole NH is too high (>14). You cannot deprotonate it without destroying your biological system. Rely on hydrophobic shielding (CDs) rather than ionization.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Establishes the lipophilicity increase of ~1.0 LogP unit for

    
    ).
    
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative guide on HP-

    
    -CD solubilization mechanisms).
    
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Defines "Brick Dust" vs. "Grease Ball" and kinetic solubility protocols).
  • PubChem. (2025).[1] Compound Summary: 6-(Trifluoromethyl)indole.[2] National Library of Medicine. (Physicochemical data verification).

  • BenchChem. (2025). Troubleshooting DMSO precipitation in aqueous buffers. (Practical guidelines for solvent mixing orders).

Validation & Comparative

Comparative 1H NMR Analysis: 6-(trifluoromethyl)-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 6-(trifluoromethyl)-1H-indole-4-carbaldehyde . It is designed for researchers requiring structural validation of this specific fluorinated building block.

Executive Summary: The Analytical Challenge

This compound (CAS: 13544-09-7) represents a critical scaffold in drug discovery, particularly for kinase inhibitors. Its structural characterization presents a unique challenge due to the electronic "tug-of-war" between the electron-rich indole ring and two strong electron-withdrawing groups (EWGs): the aldehyde (-CHO) at C4 and the trifluoromethyl (-CF3) at C6.

This guide compares the spectral performance of this molecule in DMSO-d6 versus CDCl3 , establishing DMSO-d6 as the superior solvent for full structural elucidation due to the stabilization of the labile N-H proton and resolution of specific coupling patterns.

Structural Logic & Electronic Environment

Before analyzing the spectrum, one must understand the magnetic environment created by the substituents.

  • The C4-Aldehyde (CHO): exerts a strong anisotropic deshielding effect, particularly on the peri-proton (H-3) and the ortho-proton (H-5).

  • The C6-Trifluoromethyl (CF3): A strong

    
    -withdrawing group. It deshields adjacent protons (H-5 and H-7) and introduces potential long-range 
    
    
    
    F-
    
    
    H coupling (quartet splitting).
  • The Indole Core: The pyrrole ring is electron-rich, but the benzene ring is significantly electron-deficient in this derivative.

Visualizing the Coupling Network

The following diagram illustrates the connectivity and expected magnetic interactions.

G Molecule 6-(CF3)-1H-indole-4-CHO Sub_CHO C4-Aldehyde (Strong Deshielding) Molecule->Sub_CHO Sub_CF3 C6-Trifluoromethyl (19F-1H Coupling) Molecule->Sub_CF3 H_NH N-H (H1) Labile, Broad Molecule->H_NH H_57 Benzene Protons (H5, H7) Sub_CHO->H_57 Deshields H-5 (Ortho) Sub_CF3->H_57 Splits H-5/H-7 (4J_HF) H_23 Pyrrole Protons (H2, H3) H_NH->H_23 Vicinal Coupling (H2)

Figure 1: Electronic influence map showing the impact of substituents on specific protons.

Comparative Analysis: Solvent Selection

The choice of solvent drastically alters the visibility of key spectral features.

FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Technical Insight
Indole N-H (H-1) Sharp Singlet/Doublet (12.0+ ppm) Broad/Invisible (~8.5-9.0 ppm) In CDCl

, rapid proton exchange with trace water often broadens the NH signal into the baseline. DMSO forms strong H-bonds, "locking" the proton and slowing exchange.
Aldehyde (-CHO) Distinct Singlet (~10.5 ppm) Distinct Singlet (~10.2 ppm) Both solvents resolve the aldehyde well, but DMSO shifts it slightly downfield due to polarity.
Solvent Residual Quintet at 2.50 ppmSinglet at 7.26 ppmThe CDCl

peak (7.26 ppm) often overlaps with the critical aromatic region (H-2/H-3), obscuring multiplets.
Water Signal ~3.33 ppm~1.56 ppmWater in DMSO is far removed from the aromatic region.

Verdict: Use DMSO-d


  for characterization. Use CDCl

only if solubility is an issue (rare for this molecule) or for downstream reaction monitoring where evaporation is required.
Detailed Spectral Assignment (in DMSO-d )

The following data represents the expected chemical shifts (


) and splitting patterns based on substituent effects and literature data for analogous 4-substituted indoles.
Region 1: The Downfield Handles (10.0 – 13.0 ppm)
  • 
     ~12.2 – 12.5 ppm (1H, br s, N-H):  The most downfield signal. It may appear as a broad singlet. If the sample is exceptionally dry and pure, it may show coupling to H-2 (
    
    
    
    Hz).
  • 
     ~10.4 – 10.6 ppm (1H, s, -CHO):  The aldehyde proton. It appears as a sharp singlet. Note: Unlike aliphatic aldehydes, it rarely shows coupling to aromatic protons.
    
Region 2: The Aromatic Zone (7.0 – 8.5 ppm)

This region contains four protons (H-2, H-3, H-5, H-7).

  • 
     ~8.3 – 8.5 ppm (1H, s or narrow m, H-5): 
    
    • Assignment: This is the most deshielded aromatic proton. It is trapped between the C4-aldehyde and the C6-CF3 group.

    • Splitting: It typically appears as a singlet or a fine doublet (

      
       Hz with H-7).
      
    • Fluorine Effect: You may observe line broadening or a very small quartet splitting (

      
       Hz) due to the adjacent CF3.
      
  • 
     ~7.9 – 8.1 ppm (1H, s or narrow m, H-7): 
    
    • Assignment: Located at C7, ortho to the CF3 group.

    • Splitting: Meta-coupled to H-5.

    • Fluorine Effect: Similar to H-5, this may show broadening due to through-bond coupling with the CF3 fluorine atoms.

  • 
     ~7.6 – 7.8 ppm (1H, t/m, H-2): 
    
    • Assignment: The proton adjacent to the Nitrogen.[1]

    • Splitting: Typically a triplet or doublet of doublets (

      
       Hz) due to coupling with H-3 and the NH proton.
      
  • 
     ~7.1 – 7.3 ppm (1H, m, H-3): 
    
    • Assignment: The proton at C3.

    • Shift Note: In 4-substituted indoles, H-3 is often deshielded by the peri-effect of the C4-substituent (aldehyde), pushing it downfield compared to unsubstituted indole (~6.5 ppm).

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that matches the assignments above, follow this protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Tip: Use an ampoule rather than a stock bottle to minimize water content, which broadens the NH peak.

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (Indoles relax relatively slowly; ensure d1

    
     2.0s).
    
  • Spectral Width: Set to -2 to 14 ppm to catch the NH.

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation
  • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

  • Integration Check:

    • Set the Aldehyde singlet (10.5 ppm) to integral = 1.00.

    • Verify the Aromatic region integrates to 4.00.

    • Verify the NH integrates to ~1.00 (may be 0.8-0.9 due to exchange).

Workflow Start Start: 5-10mg Sample Solvent Dissolve in 0.6mL DMSO-d6 (Minimize water exposure) Start->Solvent Acquire Acquire Spectrum (SW: -2 to 14 ppm, d1=2s) Solvent->Acquire Process Process & Phase Correct (Ref: DMSO @ 2.50 ppm) Acquire->Process Validate Validation Check: Aldehyde Integral = 1.0 NH Visible > 12 ppm Process->Validate

Figure 2: Validated experimental workflow for obtaining publication-quality spectra.

Advanced Verification: 19F Coupling

If the aromatic region (H-5/H-7) appears as unresolved singlets, you can confirm the structure using the 19F-1H Coupling relationship.

  • Observation: The CF3 group is not "silent." It couples to H-5 and H-7 via 4-bond coupling (

    
    ).
    
  • Typical Value:

    
     Hz.
    
  • Verification Experiment: Run a 19F-decoupled 1H NMR (if probe allows).

    • Result: If H-5 and H-7 sharpen significantly upon fluorine decoupling, the structure is confirmed.

    • Without Decoupling: Look for "ragged" tops on the H-5/H-7 singlets compared to the sharp Aldehyde singlet.

References
  • Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Chemist." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 19F NMR and Coupling Constants). Link

  • National Institute of Standards and Technology (NIST). (2024). "Indole-3-carbaldehyde & Indole Derivatives Spectral Data." NIST Chemistry WebBook. Link

  • Reich, H. J. (2024). "Bordwell pKa Table & NMR Data Collection." University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

Comparative Guide: Characteristic Aldehyde Peak Shifts in 4-Formyl Indole NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the NMR spectral characteristics of 4-formylindole, specifically analyzing the diagnostic aldehyde peak shift relative to its structural isomers.

Executive Summary

In the structural elucidation of substituted indoles, distinguishing the regiochemistry of the formyl group (CHO) is a critical challenge.[1] While Mass Spectrometry (MS) confirms the molecular formula (


), it fails to distinguish isomers.[1] Proton NMR (

NMR)
is the definitive tool for this differentiation.[1]

This guide focuses on the 4-formylindole isomer, analyzing its characteristic aldehyde proton shift.[1] Unlike the 3-formyl isomer (electronically shielded by the pyrrole ring) or the 7-formyl isomer (deshielded by intramolecular hydrogen bonding), the 4-formyl group exhibits a unique shift profile driven by "bay region" anisotropy and steric proximity to the C3 position.[1]

The 4-Formyl Indole Signature

The aldehyde proton in 4-formylindole does not exist in isolation; its chemical shift is dictated by the indole ring current and local magnetic anisotropy .[1]

Primary Diagnostic Peak (

NMR)
  • Chemical Shift (

    
    ): 10.15 – 10.25 ppm  (in 
    
    
    
    or DMSO-
    
    
    )
  • Multiplicity: Typically a Singlet (s) , but may show long-range coupling (

    
     or 
    
    
    
    ) to H-3 or H-5.[1]
  • Key Feature: This peak is typically deshielded relative to the 5- and 6-formyl isomers (~10.0 ppm) but shielded relative to the 7-formyl isomer (>10.4 ppm).[1]

Mechanistic Driver: The "Bay Region" Effect

The 4-position of the indole ring is unique due to its proximity to the C3-H bond of the pyrrole ring.[1] This creates a "bay" region (similar to phenanthrene, though less pronounced).[1]

  • Deshielding Zone: The carbonyl oxygen of the 4-formyl group experiences steric repulsion from C3-H, often forcing the carbonyl out of perfect coplanarity or locking it in a specific conformation.[1]

  • Anisotropy: The aldehyde proton lies within the deshielding cone of the adjacent pyrrole double bond (C2=C3), contributing to a slight downfield shift compared to the 5- or 6-positions.[1]

Comparative Analysis: Isomer Differentiation

The following table synthesizes experimental data to provide a rapid diagnostic reference.

IsomerAldehyde Shift (

, ppm)
Structural Cause of ShiftKey NOE Correlation (Validation)
4-Formyl 10.15 – 10.25 Bay Region Anisotropy: Proximity to C3 deshields the proton slightly more than 5/6 positions.[1]CHO

H-3
and CHO

H-5
3-Formyl 9.90 – 10.10Conjugation: Direct conjugation with the electron-rich pyrrole nitrogen shields the carbonyl.[1]CHO

H-2 and CHO

H-4
5-Formyl ~10.00 – 10.05Standard Aromatic: Similar to benzaldehyde; minimal steric perturbation.[1]CHO

H-4 and CHO

H-6
6-Formyl ~10.00 – 10.05Standard Aromatic: Distant from the pyrrole nitrogen's influence.[1]CHO

H-5 and CHO

H-7
7-Formyl 10.40 – 10.60+ H-Bonding: Strong intramolecular hydrogen bond between C=O and N-H.[1]CHO

N-H
(Strong)

Note: Shifts may vary by


 ppm depending on concentration and solvent (DMSO-

vs.

). DMSO typically causes a slight downfield shift due to H-bonding with the solvent.
Structural Logic & Signaling Pathways

The following diagram illustrates the structural relationships and the resulting NMR logic flow for identifying 4-formylindole.

IndoleNMR Indole Unknown Formyl Indole Shift_Check Check Aldehyde Shift (δ) Indole->Shift_Check High_Shift δ > 10.4 ppm Shift_Check->High_Shift Mid_Shift δ 10.1 - 10.3 ppm Shift_Check->Mid_Shift Low_Shift δ 9.9 - 10.1 ppm Shift_Check->Low_Shift Seven_Formyl 7-Formyl Indole (H-Bond to NH) High_Shift->Seven_Formyl Intramol. H-Bond Four_Formyl 4-Formyl Indole (Bay Region Effect) Mid_Shift->Four_Formyl Deshielding Other_Formyl 3-, 5-, or 6-Formyl (Standard Aromatic) Low_Shift->Other_Formyl NOE_Validation NOE Validation Step Four_Formyl->NOE_Validation Result_4 Confirm: 4-Formyl NOE to H-3 & H-5 NOE_Validation->Result_4 Key Diagnostic

Figure 1: Decision logic for assigning indole regiochemistry based on aldehyde proton shift and NOE validation.

Experimental Protocol: Self-Validating Identification

To definitively confirm the 4-formyl isomer, follow this standardized protocol. This method relies on NOE (Nuclear Overhauser Effect) to spatially locate the aldehyde proton relative to the ring protons.[1]

Materials
  • Solvent: DMSO-

    
     (Preferred for resolution of NH protons) or 
    
    
    
    (Standard).[1]
  • Concentration: ~10 mg/mL (Avoid overcrowding to prevent intermolecular effects).

Step-by-Step Methodology
  • Acquire 1D

    
     NMR: 
    
    • Scan range: -2 to 14 ppm.[1]

    • Locate the aldehyde singlet (typically 10.15–10.25 ppm).[1]

    • Locate the broad NH singlet (typically 11.0–12.0 ppm).[1][2]

  • Analyze Multiplicity & Coupling:

    • If the aldehyde peak is a sharp singlet, it suggests no strong coupling to NH (ruling out 7-formyl).[1]

    • Look for the H-3 proton (typically a doublet or dd around 6.5–7.0 ppm).[1] In 4-formylindole, H-3 may be slightly deshielded due to the carbonyl's proximity.[1]

  • Perform 1D NOE Difference (or 2D NOESY):

    • Irradiate the Aldehyde Peak:

      • Positive Result for 4-Formyl: You will see enhancement of H-5 (aromatic doublet) and H-3 (pyrrole proton).[1]

      • Negative Result: If you see enhancement of H-2 and H-4 , it is the 3-formyl isomer.[1]

      • Negative Result: If you see enhancement of NH , it is likely the 7-formyl isomer (or 2-formyl).[1]

  • Check for Intramolecular H-Bonding (Solvent Titration):

    • Run spectrum in

      
      .
      
    • Add 10% DMSO-

      
      .
      
    • Observation: If the aldehyde peak shifts significantly upfield, it was likely H-bonded (7-formyl).[1] The 4-formyl peak will show minimal solvent-dependent shift compared to the 7-isomer.[1]

References
  • Somei, M., et al. (1987).[2][3] Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Heterocycles, 26(11), 2823.[1] Link

  • Plieninger, H., et al. (1964). Untersuchungen in der Indol-Reihe. Chemische Berichte.
  • National Institute of Standards and Technology (NIST). Indole-3-carboxaldehyde Mass Spectrum. NIST Chemistry WebBook. Link

  • PubChem. Indole-4-carboxaldehyde Compound Summary. National Library of Medicine. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Trifluoromethyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of trifluoromethyl (


) indoles, designed for researchers in medicinal chemistry and structural biology.[1] It synthesizes established fragmentation rules for fluorinated aromatics with specific indole behaviors.

Executive Summary

Trifluoromethyl (


) indoles are critical scaffolds in drug discovery due to their metabolic stability and lipophilicity.[1] Their mass spectrometric analysis is defined by the competition between the stability of the 

bond and the lability of the indole core.

Key Diagnostic Behaviors:

  • Molecular Ion (

    
    ):  typically intense and stable due to the aromatic system.[1]
    
  • Primary Fragmentation: Loss of the trifluoromethyl radical (

    
    ) is a dominant pathway in Electron Ionization (EI).
    
  • Secondary Fragmentation: Loss of hydrogen cyanide (

    
    , 27 Da), characteristic of the indole ring.[1]
    
  • Isomer Differentiation: The 7-trifluoromethyl isomer can be distinguished from 4-, 5-, and 6-isomers via a specific "ortho-effect" involving

    
     elimination.
    

Mechanistic Analysis of Fragmentation Pathways[2][3]

The fragmentation of


-indoles under Electron Ionization (70 eV) follows three distinct mechanistic branches.
Pathway A: Radical De-trifluoromethylation (Dominant)

The


 bond is strong, but under high-energy electron impact, the loss of the 

radical is favored to relieve steric strain and electron-withdrawing stress, often yielding a stable cation.[1]


  • Mechanism: Simple homolytic cleavage.[1]

  • Observation: A distinct peak at

    
    .[1] For a standard trifluoromethyl indole (
    
    
    
    ), this appears at
    
    
    .[1]
Pathway B: Indole Ring Collapse (Characteristic)

The indole core typically fragments via the loss of


 (27 Da) or 

(28 Da) from the pyrrole ring, often involving ring expansion to a quinolinium-like species.


  • Causality: Driven by the stability of the resulting aromatic radical cation.[1]

  • Sequence: This can occur before or after

    
     loss, creating a "forked" fragmentation tree.[1]
    
Pathway C: Ortho-Effect / HF Elimination (Isomer Specific)

This pathway is critical for distinguishing regioisomers.[1]

  • 7-Trifluoromethylindole: The

    
     group is ortho to the indole 
    
    
    
    .[1] A hydrogen transfer from the nitrogen to a fluorine atom can facilitate the elimination of hydrogen fluoride (
    
    
    , 20 Da).[1]
  • 4, 5, 6-Trifluoromethylindoles: The

    
     group is too distant from the 
    
    
    
    source for this specific intramolecular mechanism, making
    
    
    peaks significantly less intense or absent.[1]

Visualizing the Fragmentation Topology

The following diagram illustrates the competitive pathways, highlighting the isomer-specific HF elimination route.

CF3_Indole_Fragmentation cluster_legend Pathway Legend M_Ion Molecular Ion (M+•) m/z 185 Loss_CF3 [M - CF3]+ m/z 116 (De-trifluoromethylation) M_Ion->Loss_CF3 - •CF3 (69) Loss_HCN [M - HCN]+• m/z 158 (Ring Contraction) M_Ion->Loss_HCN - HCN (27) Loss_HF [M - HF]+• m/z 165 (Ortho-Effect) M_Ion->Loss_HF - HF (20) (7-CF3 isomer specific) Sec_Frag Secondary Fragments m/z 89 Loss_CF3->Sec_Frag - HCN Loss_HCN->Sec_Frag - •CF3 key Solid Line: Common Pathway Dashed Line: Isomer Specific (7-Pos)

Caption: Fragmentation topology showing the divergence between standard radical loss and isomer-specific HF elimination.

Comparative Data: Isomer Differentiation

The following table summarizes the expected relative abundances of diagnostic ions for the regioisomers of trifluoromethyl indole (


, MW 185.15).
Ion Identitym/z4-

Indole
5-

Indole
6-

Indole
7-

Indole
Mechanistic Origin
Molecular Ion 185 100% (Base) 100% (Base) 100% (Base) 100% (Base) Stable aromatic radical cation (

).

165< 5%< 2%< 2%~15-30% Diagnostic: Proximity of

to

allows H-transfer and HF loss.

158HighHighHighModerateCleavage of pyrrole ring; standard indole behavior.[1]

116HighHighHighHighHomolytic cleavage of

bond.

69ModerateModerateModerateModerateDirect ionization of the trifluoromethyl group.[1]

Interpretation:

  • To confirm the 7-isomer : Look for the elevated

    
     165 peak.[1]
    
  • To confirm 5- or 6-isomers : Expect a "clean" spectrum dominated by 185, 158, and 116, with negligible 165.[1]

Experimental Protocol (Self-Validating)

This protocol ensures reproducible data acquisition and structural confirmation.[1]

Method A: Electron Ionization (GC-MS)

Objective: Fingerprinting and isomer identification.[1]

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol or Ethyl Acetate.

  • Inlet: Splitless injection at 250°C.

  • Source: EI source at 70 eV, 230°C.

  • Scan Range: 40–300 Da.

  • Validation Step:

    • Check: Is the Molecular Ion (

      
      ) the base peak or >80% relative abundance? (If no, lower source temp).
      
    • Check: Is

      
       69 present? (Confirms presence of 
      
      
      
      ).
    • Check: Calculate ratio of

      
      . If >0.1, suspect 7-isomer.[1]
      
Method B: ESI-MS/MS (LC-MS)

Objective: Sensitive detection in biological matrices.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is often more sensitive for indoles due to the acidic 
    
    
    
    .[1]
    • Note: Positive mode (

      
      ) works but may require acidic mobile phase.[1]
      
  • Fragmentation (CID):

    • Select precursor

      
      .[1]
      
    • Apply collision energy (CE) ramp (10–40 eV).[1]

  • Validation Step:

    • Observe transition

      
       (Loss of HF) and 
      
      
      
      (Loss of
      
      
      ).
    • Causality: In negative mode, the

      
      -deprotonation facilitates HF elimination even more readily in the 7-isomer.[1]
      

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectrum of 5-Fluoroindole (Analogous Mechanism). National Institute of Standards and Technology.[1]

  • Wang, H. Y., et al. (2013).[1] Study of the Gas-Phase Intramolecular Aryltrifluoromethylation... by ESI-MS/MS. Journal of the American Society for Mass Spectrometry.[1] (Demonstrates

    
     migration and loss mechanisms). 
    
  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook.[1] (Chapter on Ortho-Effects and Halogen Elimination). Springer International Publishing.[1]

  • Safe, S., et al. (1972).[1] The ion kinetic energy and mass spectra of isomeric methyl indoles.[1][2] Organic Mass Spectrometry.[1] (Foundational work on indole isomer differentiation).

Sources

A Comparative Guide to the Carbonyl Stretch of Indole-4-carboxaldehyde in IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups. Among the most prominent and informative signals in an IR spectrum is the carbonyl (C=O) stretching vibration, a sharp and intense absorption that provides a wealth of information about the electronic environment of the molecule.

This guide provides an in-depth analysis of the C=O stretching frequency of indole-4-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. We will objectively compare its spectral features with those of relevant alternatives, supported by experimental data and grounded in the fundamental principles of vibrational spectroscopy. This analysis will explain the causal relationships behind experimental observations, empowering researchers to interpret their own data with greater confidence.

The Significance of the Carbonyl Stretch

The C=O bond's stretching frequency is highly sensitive to its immediate chemical environment. Factors such as conjugation, inductive effects, and intermolecular forces like hydrogen bonding can shift this frequency, providing valuable structural insights. For aromatic aldehydes, conjugation of the carbonyl group with the aromatic ring typically lowers the stretching frequency compared to their aliphatic counterparts.[1][2] This is due to the delocalization of π-electrons, which imparts a partial single-bond character to the C=O bond, thereby weakening it and lowering the energy required for the stretching vibration.[3]

Comparative Analysis of Carbonyl Stretching Frequencies

To understand the specific spectral characteristics of indole-4-carboxaldehyde, it is essential to compare it with structurally related aldehydes. The following table summarizes the experimentally observed C=O stretching frequencies for indole-4-carboxaldehyde and its isomers, as well as the benchmark aromatic aldehyde, benzaldehyde.

CompoundStructureC=O Stretch (cm⁻¹)Data Source
Indole-4-carboxaldehyde Indole-4-carboxaldehyde structure~1655[4]
Indole-3-carboxaldehyde Indole-3-carboxaldehyde structure~1650 - 1682[5]
Benzaldehyde Benzaldehyde structure~1700 - 1710[1]

Note: The exact frequency can vary slightly based on the sampling method (e.g., KBr pellet, ATR, Nujol mull) and the physical state of the sample.

From this data, a clear trend emerges. The carbonyl stretch of indole-4-carboxaldehyde is found at a significantly lower wavenumber (~1655 cm⁻¹) compared to benzaldehyde (~1700-1710 cm⁻¹). This suggests that the indole ring system has a more pronounced effect on the carbonyl group than a simple benzene ring. This can be attributed to two primary factors: the electron-donating nature of the indole nitrogen and the potential for intermolecular hydrogen bonding.

Electronic Effects of the Indole Ring

The indole nucleus is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons participates in the π-system, enhancing electron density throughout the ring. This increased electron density can be delocalized into the carbonyl group, further increasing the single-bond character of the C=O bond and lowering its stretching frequency. The position of the aldehyde group on the indole ring influences the extent of this delocalization.

Caption: Electronic influence on the C=O stretching frequency.

The Role of Intermolecular Hydrogen Bonding

A crucial factor influencing the C=O stretching frequency in indole-carboxaldehydes is the presence of the N-H proton on the indole ring. This proton can participate in intermolecular hydrogen bonding with the carbonyl oxygen of a neighboring molecule, particularly in the solid state. This interaction weakens the C=O double bond, leading to a significant decrease in its stretching frequency.[6] The broadness of the O-H or N-H stretching band in an IR spectrum is often indicative of hydrogen bonding.[6]

G cluster_0 Intermolecular Hydrogen Bonding cluster_1 Effect on Spectrum Indole1 Indole-CHO Indole2 Indole-CHO Indole1->Indole2 N-H···O=C Effect Weakens C=O bond Result Lowers ν(C=O) frequency Effect->Result

Caption: Intermolecular hydrogen bonding in indole-carboxaldehydes.

The carbonyl stretch for indole-3-carboxaldehyde derivatives has been reported in the range of 1600-1682 cm⁻¹, which is in a similar range to the 4-isomer.[5] This suggests that intermolecular hydrogen bonding is a significant factor for various positional isomers of indole-carboxaldehyde.

Experimental Protocol: Acquiring High-Quality IR Spectra

To obtain reliable and reproducible data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly effective method for analyzing solid samples with minimal preparation.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean the crystal surface with a soft, lint-free wipe moistened with a volatile solvent like isopropanol or ethanol.

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any interference from the instrument and atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small amount of the solid indole-4-carboxaldehyde powder onto the center of the ATR crystal. Only a few milligrams of the sample are required.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact will result in a weak and distorted spectrum.

  • Spectral Acquisition:

    • Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹ for routine analysis.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the key absorption bands, paying close attention to the region between 1600 cm⁻¹ and 1800 cm⁻¹ for the C=O stretch.

    • Note the presence of other characteristic peaks, such as the N-H stretch (typically a broad band around 3300-3400 cm⁻¹) and the aromatic C-H and C=C stretches.

ATR_FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Data (Background Subtraction) E->F G Analyze Spectrum F->G

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion: Practical Implications for Researchers

The carbonyl stretching frequency of indole-4-carboxaldehyde, observed at approximately 1655 cm⁻¹, is a powerful diagnostic tool. Its significant shift to a lower wavenumber compared to benzaldehyde highlights the strong electronic and intermolecular effects of the indole moiety. For professionals in drug development, this information is critical for confirming the identity and purity of synthesized intermediates. Any deviation from this expected frequency could indicate the presence of impurities or an alternative isomeric form. By understanding the interplay of conjugation and hydrogen bonding, researchers can confidently interpret the IR spectra of complex heterocyclic molecules, accelerating the pace of discovery and development.

References

  • PubChem. (n.d.). Indole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009).Introduction to Spectroscopy. Cengage Learning.
  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

Sources

Comparative Reactivity Profile: 4-Formyl vs. 3-Formyl Indole Isomers

[1]

Executive Summary

For medicinal chemists and drug developers, the choice between indole-3-carboxaldehyde (3-CHO) and indole-4-carboxaldehyde (4-CHO) is rarely arbitrary; it dictates the electronic behavior of the scaffold and the success of downstream functionalization.[1]

While 3-formyl indole is the thermodynamic sink of the system—highly stable and electron-rich—4-formyl indole behaves more like a functionalized benzaldehyde, offering higher electrophilicity at the carbonyl center.[1] This guide dissects their reactivity profiles, supported by mechanistic theory and experimental protocols.[1][2]

Electronic Landscape & Theoretical Basis[1][2]

The distinct reactivity of these isomers stems from the orbital relationship between the indole nitrogen lone pair and the formyl group.[1][2]

Indole-3-Carboxaldehyde (The Vinylogous Amide)[1]
  • Mechanism: The Nitrogen lone pair (N1) is in direct conjugation with the C3 position.[1][2]

  • Effect: The formyl group at C3 receives significant electron density from N1.[1][2] This creates a vinylogous amide character.

  • Consequence: The carbonyl carbon is deactivated (less electrophilic).[1][2] Nucleophilic attack (e.g., Knoevenagel condensation) is slower compared to standard benzaldehydes.[1][2]

Indole-4-Carboxaldehyde (The Benzaldehyde Analog)[1]
  • Mechanism: The C4 position is located on the benzenoid ring.[1][2] While the indole system is electron-rich, the N1 lone pair does not conjugate directly with C4 in a way that significantly deactivates the carbonyl.[1][2]

  • Effect: The formyl group behaves similarly to a meta-substituted benzaldehyde.[1][2]

  • Consequence: The carbonyl carbon retains high electrophilicity .[1][2] Reactions requiring carbonyl attack proceed faster than with the 3-isomer.[1][2]

Visualization: Resonance & Reactivity Flow

The following diagram illustrates the electron density flow that deactivates the 3-isomer compared to the 4-isomer.

IndoleReactivitycluster_outcomeReactivity ConsequenceN1Indole N1(Lone Pair Donor)C3C3 Position(Electron Rich)N1->C3Direct Resonance(Strong)C4C4 Position(Electron Neutral)N1->C4Cross-Conjugation(Weak/Indirect)CHO33-Formyl Group(Deactivated Electrophile)C3->CHO3e- Density PushCHO44-Formyl Group(Active Electrophile)C4->CHO4Minimal DeactivationSlowSlower Reaction(Requires Catalysis)CHO3->SlowNucleophilic AttackFastFaster Reaction(Standard Rates)CHO4->FastNucleophilic Attack

Caption: Resonance pathways showing the strong deactivation of the 3-formyl group by the nitrogen lone pair, contrasted with the electronically isolated 4-formyl group.

Physical & Chemical Properties Comparison

PropertyIndole-3-CarboxaldehydeIndole-4-CarboxaldehydeImplications for Processing
CAS Number 487-89-81074-86-8Ensure correct procurement.[1]
Melting Point 193–198 °C140–145 °C3-isomer is more thermally stable; 4-isomer melts easier, aiding solvent-free reactions.[1]
Carbonyl Electrophilicity Low (Deactivated)High (Standard)4-isomer reacts faster in condensations.[1][2]
N-H Acidity (pKa) ~16 (DMSO)>16 (DMSO)3-CHO stabilizes the N-anion better via resonance, making it slightly more acidic.[1][2]
Solubility DMSO, DMF, Hot EthanolDMSO, DMF, EthanolSimilar profiles; 4-isomer often more soluble in chlorinated solvents.[1][2]
Typical Application Sunitinib analogs, AhR agonistsPindolol precursors, Kinase inhibitorsScaffold selection depends on target binding pocket.[1][2]

Experimental Benchmarking: Knoevenagel Condensation

To objectively compare reactivity, we evaluate the Knoevenagel condensation with malononitrile.[1][2] This reaction relies on the nucleophilic attack of the malononitrile anion on the aldehyde carbonyl.[1][2]

Reaction Scheme
12
Performance Data
Metric3-Formyl Indole4-Formyl IndoleAnalysis
Reaction Time (Piperidine cat.) 2–4 Hours0.5–1.5 Hours4-CHO is significantly more reactive due to lack of resonance deactivation.[1]
Yield (Unoptimized) 75–85%85–95%4-CHO drives to completion easier; 3-CHO may require heat to overcome deactivation.[1]
Catalyst Requirement Moderate Base (Piperidine/AcOH)Mild Base (NH4OAc) often suffices3-CHO often requires stronger activation or higher temperatures.[1][2]
Side Reactions N-deprotonation (competing)MinimalHigher acidity of 3-CHO N-H can lead to solubility issues in basic media.[1]

Detailed Experimental Protocol

This protocol is designed to be self-validating . If the reaction does not turn solid (precipitation) within the specified time for the 4-isomer, check the quality of the starting aldehyde (oxidation check).

Protocol: Knoevenagel Condensation with Malononitrile

Objective: Synthesize (Indolyl)-methylenemalononitrile.

Materials:
  • A: Indole-Carboxaldehyde (3- or 4- isomer) [1.0 mmol]

  • B: Malononitrile [1.1 mmol][1][2]

  • Solvent: Ethanol (Absolute, 5 mL)

  • Catalyst: Piperidine (1 drop) or

    
    -Alanine (10 mol%) for milder conditions.[1]
    
Workflow:
  • Dissolution: In a 20 mL vial, dissolve 1.0 mmol of the Indole-aldehyde in 5 mL Ethanol .

    • Note: 3-Formyl may require slight warming (40°C) to fully dissolve.[1][2] 4-Formyl should dissolve at RT.[1][2]

  • Addition: Add 1.1 mmol (73 mg) of Malononitrile. Stir for 2 minutes to ensure homogeneity.

  • Catalysis: Add 1 drop of Piperidine.

    • Observation (4-isomer): Reaction mixture will turn yellow/orange rapidly.[1][2] Precipitation often begins within 10-20 minutes.[1][2]

    • Observation (3-isomer): Color change is slower.[1][2] Precipitation may take 1-2 hours.[1][2]

  • Reflux (Conditional):

    • For 4-Formyl: Stir at Room Temperature (RT) for 1 hour.

    • For 3-Formyl: If no precipitate forms after 1 hour, heat to reflux (78°C) for 2 hours.

  • Work-up:

    • Cool to 0°C (ice bath).

    • Filter the precipitate under vacuum.[1][2]

    • Wash with cold ethanol (2 x 2 mL).[1][2]

    • Dry in a vacuum oven at 50°C.

Validation Checkpoints:
  • TLC Monitoring: Mobile phase 50% EtOAc/Hexane.

    • 3-Formyl Rf: ~0.4 (Aldehyde)

      
       ~0.6 (Product).[1][2]
      
    • 4-Formyl Rf: ~0.5 (Aldehyde)

      
       ~0.7 (Product).[1][2]
      
  • NMR Confirmation: Look for the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the vinyl proton (~8.0-8.5 ppm).[1][2]

Experimental Workflow Diagram

ProtocolFlowStartStart: 1.0 mmol Aldehyde+ 1.1 mmol MalononitrileDissolveDissolve in 5 mL EthanolStart->DissolveCatAdd Cat. (Piperidine)Dissolve->CatBranchWhich Isomer?Cat->BranchPath44-Formyl IndoleBranch->Path4Path33-Formyl IndoleBranch->Path3React4Stir RT (1 Hour)Rapid PrecipitationPath4->React4React3Reflux 78°C (2-4 Hours)Slow PrecipitationPath3->React3FilterCool to 0°C & FilterReact4->FilterReact3->FilterDryWash (Cold EtOH) & DryFilter->Dry

Caption: Decision tree for Knoevenagel condensation, highlighting the milder conditions required for the 4-isomer.

Strategic Applications in Drug Design

Understanding the reactivity difference allows for strategic scaffold selection:[2]

  • 3-Formyl Indole (Stability Focus):

    • Ideal for multi-step synthesis where the aldehyde needs to survive other conditions (e.g., N-alkylation) before functionalization.[1][2]

    • Example: Synthesis of Sunitinib analogs involves Knoevenagel condensation at C3.[1][2] The stability prevents self-polymerization during the process.[1]

  • 4-Formyl Indole (Reactivity Focus):

    • Ideal for library generation where fast, high-yielding reactions are required at room temperature.[1][2]

    • Used in the synthesis of Pindolol derivatives and specific Aurora Kinase inhibitors where the C4-substituent projects into a specific solvent-exposed region of the ATP binding pocket.[1]

References

  • PubChem. Indole-3-carboxaldehyde Compound Summary. [Link][1]

  • Organic Chemistry Portal. Synthesis of Indoles and Reactivity Patterns. [Link]

  • Somei, M., et al. (1994).[1][2] Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes.[1][3] Heterocycles.[1][2][3][4][5] [Link][1][2]

  • Yang, L., et al. (2019).[1][2][6] Electrochemically Enabled C3-Formylation and -Acylation of Indoles.[1] Organic Letters.[1][2][6] [Link][1][2]

Technical Guide: Distinguishing C4 vs. C6 Substituted Indoles via C13 NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Elucidation Challenge

In medicinal chemistry, the indole scaffold is ubiquitous.[1] However, distinguishing between 4-substituted and 6-substituted isomers is a frequent bottleneck.[1] Both positions are on the benzenoid ring, and both isomers often exhibit similar proton splitting patterns (e.g., apparent doublets or singlets depending on resolution) in 1H NMR.[1]

The Solution: C13 NMR is the definitive tool.[1] Unlike proton NMR, where signals overlap, Carbon-13 spectroscopy provides distinct diagnostic shifts at the bridgehead carbons (C3a and C7a ) and the substituted carbon itself.[1] This guide compares the electronic environments of C4 and C6 isomers, providing experimental data and a self-validating assignment workflow.

Mechanistic Foundation: Electronic Topography

To interpret the data, one must understand the electronic "flow" within the indole system.[1]

  • The "Bay" Region (C4): A substituent at C4 is sterically proximate to C3 and electronically coupled to the C3a bridgehead (ortho-relationship).[2]

  • The Distal Region (C6): A substituent at C6 is remote from the pyrrole ring but exerts a strong resonance effect on C3 (para-relationship) and C7a (ortho-relationship).[2]

Diagram 1: Indole Numbering & Resonance Flow

The following diagram illustrates the critical resonance pathways that differentiate C4 from C6 substitution.

IndoleResonance cluster_legend Legend cluster_structure Indole Scaffold Interaction Key1 Direct Effect Key2 Resonance Effect Subst Substituent (R) C4 C4 Position (Bay Region) Subst->C4 Attachment A C6 C6 Position (Distal) Subst->C6 Attachment B C3a C3a Bridgehead (Diagnostic for C4) C4->C3a Ortho Effect (Strong Shift) C3 C3 Carbon (Resonance Sink) C4->C3 Peri/Steric Effect C7a C7a Bridgehead (Diagnostic for C6) C6->C7a Ortho Effect (Strong Shift) C6->C3 Para Resonance (Electronic)

Caption: Resonance pathways highlighting diagnostic bridgehead carbons (C3a vs C7a) affected by substitution.

Comparative Analysis: C4 vs. C6 Chemical Shifts

The following data compares the chemical shifts (


, ppm) of the indole core when substituted with Electron Donating Groups (EDG) vs. Electron Withdrawing Groups (EWG).
Table 1: Representative C13 NMR Shifts (DMSO-d6)

Note: Values are approximate (


 1-2 ppm) as they depend on concentration and exact solvent water content. Data synthesized from consolidated literature sources.
Carbon PositionUnsubstituted Indole4-Methoxy (EDG)6-Methoxy (EDG)4-Nitro (EWG)6-Nitro (EWG)
C2 125.2122.5124.5130.5133.2
C3 101.598.8 (Shielded)102.1 103.5102.8
C3a (Bridge) 127.8118.5 (Diagnostic)122.0136.5 134.5
C4 120.3153.5 (Ipso)104.5140.5 115.5
C5 119.3104.5110.5117.8115.0
C6 121.3125.0156.0 (Ipso)120.5142.5
C7 111.8105.594.5116.5108.5
C7a (Bridge) 136.2137.5136.5 139.5135.5
Key Diagnostic Trends:

1. The C3a/C7a "Flip" (The Golden Rule)

  • 4-Substituted: The substituent is ortho to the C3a bridgehead.

    • EDG (e.g., -OMe):[1] Strong shielding of C3a (

      
       ppm).[1]
      
    • EWG (e.g., -NO2):[1] Strong deshielding of C3a (

      
       ppm).[1]
      
  • 6-Substituted: The substituent is meta to C3a but ortho to C7a .

    • The effect on C3a is significantly weaker compared to the 4-isomer.[1]

    • Look for shifts in C7a relative to the parent, though C7a is generally less sensitive than C3a due to the pyrrole nitrogen's influence.[1]

2. The C3 Resonance Effect

  • 6-Substituted: There is a direct conjugation pathway between C6 and C3 (similar to para-substitution in benzene).[1] An EDG at C6 will shield C3 more effectively than an EDG at C4.[1]

  • 4-Substituted: While close in space, the conjugation path is less direct.[1] C3 shifts are often dominated by steric compression (shielding) rather than pure resonance.[1]

Experimental Protocol: Self-Validating Assignment

Do not rely on 1D C13 NMR alone.[1] Quaternary carbons (C3a, C7a, C-Subst) are often weak and easily confused.[1] Use this workflow to guarantee accuracy.

Reagents & Setup
  • Solvent: DMSO-d6 is mandatory.[1]

    • Why? It stabilizes the N-H proton via hydrogen bonding, slowing exchange and sharpening the N-H signal.[1] This allows you to see couplings to the N-H in 2D experiments.[1] CDCl3 often leads to broad, useless N-H peaks.[1]

  • Concentration: >20 mg/mL for clear quaternary carbon detection in reasonable time.

  • Relaxation Delay (D1): Set to 2-3 seconds to ensure quaternary carbons relax and integrate (qualitatively) better.

Diagram 2: The Assignment Decision Tree

AssignmentWorkflow Start Start: Acquire Data (1H, 13C, HSQC, HMBC) Step1 1. Identify Protonated Carbons (HSQC) Start->Step1 Step2 2. Identify Quaternary Carbons (13C peaks with no HSQC correlation) Step1->Step2 Step3 3. Locate C2-H and N-H Step2->Step3 Decision HMBC Correlation Check Step3->Decision Result4 Path A: N-H correlates to C3a and C3 Decision->Result4 Trace N-H Result6 Path B: C2-H correlates to C3, C3a, and C7a Decision->Result6 Trace C2-H Validation FINAL CHECK: Does C3a shift match predicted SCS? Result4->Validation Result6->Validation

Caption: Step-by-step logic for assigning indole regiochemistry using 2D NMR.

Protocol Steps:
  • Run HSQC: Identify all C-H pairs. The carbons not appearing in HSQC are your quaternary candidates: C3a, C7a, and C-Subst .[1]

  • Run HMBC (Optimized for 8 Hz):

    • Focus on the C2-H proton (usually a doublet or triplet near 7.2-7.5 ppm).[1]

    • C2-H will show a strong 3-bond correlation to C7a and C3a .[1]

    • Differentiation: The N-H proton (visible in DMSO) typically shows a strong 3-bond correlation to C3a and C3 , but rarely to C7a.[1]

  • Apply the Shift Logic: Once C3a is identified via HMBC:

    • If C3a is significantly shifted (e.g., <120 ppm for OMe), you have the 4-isomer .[1]

    • If C3a is near baseline (128 ppm) but C7a is shifted, you have the 6-isomer .[1]

References
  • Blackman, A. J., & Bottomley, G. A. (1992).[1] Methyl substituent effects for methyltryptophans in 13C NMR. Journal of Heterocyclic Chemistry, 29(5), 1181-1187.[1] Link

  • Morales-Rios, M. S., et al. (1987).[1] 13C NMR of Indole Derivatives in DMSO-d6. Magnetic Resonance in Chemistry, 25, 377.[1][3] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link

  • SDBS Spectral Database for Organic Compounds . (2024).[1] 13C NMR Spectra of 4-Methoxyindole and 6-Methoxyindole. AIST Japan.[1] Link

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 6-(Trifluoromethyl)-1H-indole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational directives for the handling of 6-(trifluoromethyl)-1H-indole-4-carbaldehyde. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety data for structurally similar compounds, providing a robust framework for safe handling in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Assessment and Risk Mitigation

While a specific toxicological profile for this compound is not yet extensively documented, its structure as a trifluoromethylated indole and an aromatic aldehyde suggests a number of potential hazards. Compounds with similar functional groups are known to be irritants to the skin, eyes, and respiratory tract.[1][2] Some may be harmful if swallowed or absorbed through the skin.[2] Therefore, a cautious approach is paramount.

Core Principles of Mitigation:

  • Minimize Exposure: All handling procedures should be designed to minimize the generation of dust or aerosols.

  • Containment: Operations should be conducted in a controlled environment to prevent release into the laboratory.

  • Preparedness: Ensure that all necessary safety equipment is readily available and that personnel are trained in its proper use and in emergency procedures.

The following workflow diagram outlines the critical stages of handling this compound, from preparation to disposal, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE, with recommendations based on best practices for handling similar chemical structures.[3][4]

Protection Type Specific Recommendations Standard/Certification
Eye/Face Protection Tightly fitting chemical splash goggles. A full-face shield is required when there is a significant splash hazard.[5]Conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). A lab coat with long sleeves is required.[4][5][6]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls cannot maintain exposure below acceptable limits or if irritation is experienced.[2][6]MSHA/NIOSH approved or equivalent.

Rationale: The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing skin absorption. The aldehyde functional group is a known irritant. Therefore, robust skin and eye protection are critical.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling minimizes risks and ensures procedural consistency.

A. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][7]

  • Avoid Dust Formation: As this compound is likely a solid, care must be taken to avoid generating dust.[3] Use a spatula for transfers and avoid pouring the dry powder.

  • Weighing: Weigh the compound in the fume hood. If a balance is located outside the hood, use a tared, sealed container to transport the compound to the balance and back.

  • Dissolution: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

B. In Case of a Spill:

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a designated waste container.[1] Avoid raising dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to protect both personnel and the environment.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be segregated into a clearly labeled, sealed hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal Route: Dispose of the chemical waste through your institution's approved hazardous waste disposal program.[8] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these protocols, you contribute to a safe and productive research environment. Your diligence in handling all laboratory chemicals, including novel compounds like this compound, is a cornerstone of scientific integrity and responsibility.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-nitro-1H-indole.
  • Benchchem. Safeguarding Your Research: A Guide to Handling Indole-3-acetylglycine.
  • CDC. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • CHEMM. Personal Protective Equipment (PPE).
  • Cole-Parmer. Material Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Jinjing Chemical. What are the precautions when using 98% Indole? - Blog.
  • Pfaltz & Bauer. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • US EPA. Personal Protective Equipment (PPE).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.